Hael-chlorambucil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107480-21-7 |
|---|---|
Molecular Formula |
C33H46Cl2N2O3 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1 |
InChI Key |
PBKHSKUCHZCYLT-AVMGXJNKSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Isomeric SMILES |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Synonyms |
3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAEL-chlorambucil |
Origin of Product |
United States |
Molecular Mechanisms of Action
DNA Alkylation and Adduct Formation
The cytotoxic activity of Hael-chlorambucil is directly linked to its ability to alkylate DNA, leading to the formation of various DNA adducts. wikipedia.orgdrugbank.com These adducts disrupt the normal structure and function of DNA, interfering with critical cellular processes like transcription and replication. drugbank.compatsnap.com This disruption ultimately leads to cell death. drugbank.com
The N7 position of guanine (B1146940) residues is the most nucleophilic site within DNA and represents the primary target for alkylation by nitrogen mustards like chlorambucil (B1668637). rsc.orgoup.comnih.gov The reaction occurs in the major groove of the DNA helix. oup.com The initial attack by the guanine N7 atom on the aziridinium (B1262131) ion results in the formation of a monofunctional adduct. researchgate.net This alkylation is the most frequent lesion caused by the drug and can lead to several downstream consequences, including destabilization of the guanine base and subsequent DNA strand breaks. drugbank.comoup.com
Alkylation of pyrimidine (B1678525) bases, specifically at the N3 position of 2'-deoxycytidine (B1670253) and thymidine (B127349), also occurs, albeit at a lower frequency compared to purine (B94841) alkylation. researchgate.netmdpi.com Studies have confirmed that the principal site of alkylation for these pyrimidine nucleosides is the N3 position. researchgate.net Thymidine is generally the least reactive of the pyrimidine nucleosides. While these are minor lesions, they add to the spectrum of DNA damage induced by the compound.
The first step in DNA damage is the formation of a monofunctional adduct, where one of the two chloroethyl arms of this compound covalently binds to a DNA base, most commonly the N7 of guanine. acs.orgresearchgate.net These single-base lesions can distort the DNA structure and, if not repaired, can lead to mutations or more severe forms of damage. wikipedia.orgoncohemakey.com While cytotoxic, monofunctional adducts are generally considered less lethal to the cell than the bifunctional cross-links that can subsequently form. oncohemakey.comcuni.cz Research using HPLC-ESI mass spectrometry on chlorambucil-treated DNA has shown that monofunctional alkylation at guanine is the predominant type of adduct found in trinucleotide fragments. acs.orgnih.gov
Table 1: Key DNA Adducts of Chlorambucil This table is based on the known reactivity of the parent compound, chlorambucil.
| Adduct Type | Primary Nucleophilic Site | Relative Frequency | Significance |
|---|---|---|---|
| Monofunctional Adduct | Guanine N7 | High | Initial lesion, precursor to cross-links, can cause mutations. acs.orgresearchgate.net |
| Monofunctional Adduct | Adenine (B156593) N7/N3 | Low to Moderate | Contributes to transcription termination. tandfonline.comrsc.orgnih.gov |
| Monofunctional Adduct | Cytosine N3 / Thymidine N3 | Low | Minor lesion contributing to overall DNA damage. researchgate.net |
| Bifunctional Adduct (Intrastrand) | Guanine N7 - Guanine N7 | Moderate | Causes significant helix distortion, blocks replication/transcription. acs.orgacs.org |
The presence of a second chloroethyl arm allows the monofunctional adduct to undergo a second alkylation reaction, forming a bifunctional adduct, or cross-link. drugbank.compatsnap.com These cross-links, which physically tether two different parts of the DNA, are significantly more cytotoxic than monofunctional adducts and are widely believed to be the primary lesions responsible for the anticancer activity of nitrogen mustards. oncohemakey.comnih.govaacrjournals.org
Intrastrand cross-links occur when the second reactive arm of this compound binds to another base on the same DNA strand. acs.orgnih.gov A common and significant intrastrand lesion is the cross-link formed between the N7 positions of two adjacent or closely spaced guanine residues (e.g., in 5'-GNC-3' sequences). acs.orgnih.gov These adducts create a major distortion in the DNA double helix, which poses a formidable block to the enzymes responsible for DNA replication and transcription, effectively halting these processes and leading to cell death. drugbank.comacs.org Studies analyzing DNA fragments have found that while monofunctional adducts are more common in smaller (trinucleotide) fragments, intrastrand cross-links are the predominant adducts detected in larger (tetranucleotide) fragments. acs.orgresearchgate.netnih.gov
Formation of Bifunctional DNA Adducts
Interstrand Cross-links
This compound, an aromatic derivative of nitrogen mustard, functions as a bifunctional alkylating agent. cancercareontario.cacancercareontario.ca Its mechanism involves the formation of a highly reactive ethylenimonium intermediate. cancercareontario.cacancercareontario.cabccancer.bc.ca This reactive molecule covalently binds to DNA, with a preference for the N7 position of guanine bases. acs.orgtaylorandfrancis.com Possessing two such reactive groups, a single molecule of this compound can react with two separate DNA bases.
This dual reactivity allows for the formation of various DNA adducts, the most cytotoxic of which are interstrand cross-links (ICLs). acs.org An ICL creates a covalent bond between the two opposing strands of the DNA double helix. cancercareontario.cacancercareontario.cachemicalbook.com This lesion is particularly detrimental because it physically prevents the separation of the DNA strands, a critical step for both DNA replication and RNA transcription. chemicalbook.comwikipedia.orgresearchgate.net The inability of the strands to unwind stalls the cellular machinery, leading to the inhibition of essential metabolic processes. acs.org
Research has demonstrated that this compound induces both interstrand and intrastrand cross-links (where the links are on the same strand). nih.gov Studies using oligonucleotides have shown that while monofunctional alkylation is common, cross-linked adducts become predominant in longer DNA sequences. nih.gov The formation of these highly toxic ICLs is a primary contributor to the compound's biological activity. acs.orgresearchgate.net
Interaction with DNA Supercoiling and Structure
The formation of covalent adducts and cross-links by this compound inherently alters the three-dimensional structure of DNA. chemicalbook.comwikipedia.org These structural modifications are fundamental to its mechanism of action. frontiersin.org While this compound itself may show limited reactivity with intact supercoiled plasmid DNA in certain cell-free assays, its derivatives and its activity within a cellular context lead to significant structural damage. nih.govresearchgate.net
Studies involving a conjugate of a polyamide and chlorambucil demonstrated potent, sequence-selective DNA damage. nih.gov This damage was visualized in assays using supercoiled plasmid DNA, where the supercoiled form (Form I) was converted into relaxed open-circular (Form II) and linear (Form III) forms, indicating single- and double-strand breaks, respectively. nih.gov The alkylation and cross-linking prevent the normal coiling and uncoiling of the DNA helix, thereby disrupting its topology and integrity.
Impact on DNA Metabolism
The structural damage inflicted upon DNA by this compound has profound consequences for various aspects of DNA metabolism.
Inhibition of DNA Replication
A primary consequence of this compound's interaction with DNA is the potent inhibition of DNA replication. cancercareontario.cacancercareontario.cachemicalbook.com The interstrand cross-links act as a physical blockade, preventing the helicase enzyme from unwinding the DNA, which is the initial step in replication. acs.orgwikipedia.org This stalling of the replication fork can lead to the accumulation of replication-associated DNA double-strand breaks, particularly in cells with compromised DNA repair pathways. embopress.org
Studies in HeLa cell lines have confirmed that this compound causes a dose-dependent inhibition of the rate of DNA synthesis by acting on the DNA template itself. nih.gov Cells treated with the compound exhibit a prolonged S phase (the DNA synthesis phase of the cell cycle), which is accompanied by a corresponding delay in mitosis. nih.gov
Disruption of DNA Synthesis
The inhibition of DNA replication directly translates to a broader disruption of DNA synthesis. This has been quantified in various experimental models. For instance, in studies on HeLa S3 cells, a three-day treatment with this compound reduced the incorporation of radiolabeled thymidine ([14C]thymidine) into newly synthesized DNA to just 15% of that seen in untreated control cells. nih.gov
This inhibition is not a result of direct interference with the polymerase enzymes but is an indirect consequence of the alkylation damage to the DNA template. frontiersin.orgnih.govnih.gov When cells in the G1 phase (before DNA synthesis) are exposed to the compound, they progress into the S phase but then exhibit a significantly reduced rate of DNA synthesis. nih.gov
| Research Finding | Cell Line | Reference |
| Caused a dose-dependent inhibition of the rate of DNA synthesis and a prolongation of the S phase. | HeLa | nih.gov |
| Reduced the incorporation of [14C]thymidine into DNA to 15% of control values after three days of treatment. | HeLa S3 | nih.gov |
| Inflicts replication-associated DNA double-strand breaks, leading to toxicity in BRCA1/2-deficient cells. | DLD1 | embopress.org |
| Inhibits DNA synthesis by modifying the structure of the nucleic acid substrate. | General | frontiersin.org |
Interference with RNA Transcription
In addition to halting DNA replication, the cross-linking of DNA strands by this compound also interferes with RNA transcription. cancercareontario.cacancercareontario.caresearchgate.net Similar to replication, transcription requires the local separation of the DNA strands so that one can be used as a template for synthesizing messenger RNA (mRNA). The presence of ICLs prevents this separation, thus blocking the transcription process. chemicalbook.comwikipedia.org
However, the effect on transcription may be context-dependent. Some research in HeLa S3 cells has indicated that over a three-day period, general transcription and the levels of specific histone mRNAs did not appear to be significantly affected, which contrasts with the more immediate effects of other DNA synthesis inhibitors. nih.gov This suggests that the inhibition of DNA replication might be a more acute and primary effect than the shutdown of global transcription.
Induction of Nucleotide Mispairing and Mutations
Beyond creating replication-blocking lesions, this compound can also induce mutations through several mechanisms. The attachment of alkyl groups to DNA bases can lead to the mispairing of nucleotides during subsequent rounds of DNA replication. wikipedia.orgrnceus.com For example, an alkylated guanine base may erroneously pair with thymine (B56734) instead of cytosine. nih.gov
| Type of DNA Damage/Alteration | Consequence | Reference(s) |
| Interstrand Cross-links | Blocks DNA replication and transcription. | cancercareontario.caacs.orgwikipedia.org |
| Intrastrand Cross-links | Distorts DNA helix. | nih.gov |
| Monofunctional Adducts | Can lead to nucleotide mispairing. | wikipedia.orgnih.gov |
| DNA Strand Breaks | Result from stalled replication forks. | acs.orgnih.gov |
| Nucleotide Mispairing | Leads to point mutations. | wikipedia.orgrnceus.comnih.gov |
| Large Deletions | A common mutation from bifunctional agents. | nih.gov |
Cellular Consequences of DNA Damage
The interaction of this compound with DNA sets off a series of cellular responses, primarily stemming from the damage inflicted upon the genetic material. The cell, in its attempt to manage this damage, undergoes significant changes in replication, cell cycle progression, and survival pathways.
Induction of DNA Double-Strand Breaks (DSBs)
This compound, a nitrogen mustard, possesses two electrophilic chloro-ethyl groups. taylorandfrancis.comacs.org One group reacts covalently with the N7 position of guanine or adenine bases in the DNA. taylorandfrancis.com Subsequently, the second group can react with another DNA base, forming highly toxic interstrand cross-links (ICLs). taylorandfrancis.comacs.org These ICLs are the most cytotoxic lesions, as they physically block the processes of transcription and replication by stalling the cellular machinery, which in turn leads to the formation of DNA double-strand breaks (DSBs). acs.orgnih.gov
The repair of these DSBs is a critical factor in cell survival. The Non-Homologous End-Joining (NHEJ) pathway is a primary mechanism for repairing these breaks. nih.govnih.gov A key component of this pathway is the DNA-dependent protein kinase (DNA-PK) complex. nih.govnih.gov Studies have shown that increased DNA-PK activity is associated with resistance to chlorambucil. nih.gov Conversely, inhibiting this repair mechanism can sensitize cells to the drug. For instance, the use of a specific DNA-PK inhibitor, NU7026, has been shown to synergistically increase the cytotoxic activity of chlorambucil in chronic lymphocytic leukemia (CLL) cells. nih.gov This inhibition leads to an accumulation of DSBs, visualized by the enhancement of phosphorylated histone H2AX (γH2AX), a marker for DSB sites. nih.gov
| Key Protein | Role in this compound Induced DSB Response | Effect of Inhibition |
| DNA-PK | A key kinase in the NHEJ pathway for repairing DSBs. nih.govnih.gov | Inhibition prevents DSB repair, increasing this compound's cytotoxicity. nih.gov |
| Histone H2AX | Becomes phosphorylated (γH2AX) at DSB sites, recruiting repair proteins. nih.gov | Enhanced levels indicate an increase in unrepaired DSBs. nih.gov |
In drug-sensitive cells, treatment with this compound initially increases the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs), but this activity subsequently decreases, which is consistent with rising levels of DSBs that overwhelm the repair capacity. nih.govresearchgate.net
Replication Stress Induction
By forming ICLs, this compound acts as a direct impediment to DNA replication forks, a condition known as replication stress. acs.orgstanford.edu This stress is characterized by the stalling or collapse of replication forks, which can lead to the formation of DSBs and genomic instability. mdpi.com The inhibition of DNA synthesis is a primary and dose-dependent effect of the compound. nih.gov In experiments with HeLa S3 cells, the incorporation of [14C]thymidine into DNA was found to be reduced to just 15% of control levels after three days of treatment with chlorambucil. nih.gov
This disruption of DNA synthesis occurs without a corresponding inhibition of general RNA and protein synthesis in the initial hours of treatment. nih.gov The cell's response to this replication stress involves the activation of signaling pathways designed to coordinate DNA repair with cell cycle progression, primarily mediated by the ATR kinase. stanford.edu However, persistent replication stress can lead to irreversible cell cycle arrest or apoptosis. mdpi.com
Mitotic Delay
A significant consequence of the DNA damage and replication stress induced by this compound is a delay in cell division, specifically a mitotic delay. taylorandfrancis.comnih.gov This delay is dose-dependent and is directly linked to the disruption of the S phase, the period of DNA synthesis. nih.gov Cells treated with the compound exhibit a prolonged S phase, which is followed by a corresponding delay in entering mitosis. nih.gov
Furthermore, this compound can induce a G2/M phase arrest, preventing cells from proceeding through mitosis. nih.gov This arrest is a common cellular response to DNA damage, allowing time for repair before the segregation of chromosomes. Research indicates that DNA damage incurred during mitosis can trigger a spindle assembly checkpoint (SAC)-dependent delay, which is independent of the typical ATM-mediated DNA damage response. molbiolcell.org This delay is caused by misaligned chromosomes that ultimately fail to satisfy the checkpoint, leading to segregation errors. molbiolcell.org
Apoptosis Induction Pathways
When DNA damage is too severe to be repaired, cells can activate programmed cell death, or apoptosis. This compound-induced DSBs are a potent trigger for apoptosis, particularly in sensitive cells. nih.gov The primary route for this is the intrinsic, or mitochondrial, pathway. mdpi.comnih.gov
This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 itself). mdpi.comscielo.org Genotoxic stress leads to the activation of pro-apoptotic proteins, which cause mitochondrial outer membrane permeabilization (MOMP). nih.gov This allows the release of key signaling molecules from the mitochondria into the cytosol, most notably cytochrome c. mdpi.com
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. mdpi.com The apoptosome then activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. mdpi.com In some cancer cells, resistance to apoptosis is achieved by overexpressing anti-apoptotic proteins like Bcl-2; suppressing these proteins can sensitize cells to DNA-damaging agents. oaepublish.com
Effects on Histone Gene Expression
This compound exerts specific effects on the synthesis of proteins integral to chromatin structure.
Further research on HEp-2 cancer cells confirmed a significant decrease in histone biosynthesis upon treatment with chlorambucil, while total protein synthesis remained largely unaffected. nih.gov Unlike other DNA synthesis inhibitors such as hydroxyurea, which selectively inhibit the synthesis of S-phase specific histone variants, this compound demonstrates a general inhibitory action across the entire complement of histone variants, including both S-phase and basal variants (e.g., H2A.1, H2A.2, H2A.Z, H3.3). nih.gov This indicates that its inhibitory effect on histone synthesis is not coupled to the S-phase in the typical manner of DNA synthesis inhibitors. nih.gov
| Feature | This compound | Hydroxyurea |
| Effect on Total Protein Synthesis | No significant decrease. nih.gov | No significant decrease. nih.gov |
| Effect on Histone Biosynthesis | Significant inhibition. nih.gov | Significant inhibition. nih.gov |
| Specificity for Histone Variants | General inhibition of all variants. nih.gov | Selective inhibition of S-phase variants. nih.gov |
Posttranscriptional and Posttranslational Interference
Research indicates that chlorambucil can interfere with histone gene expression at post-transcriptional or post-translational levels. nih.gov While the precise mechanisms of this interference are multifaceted, studies have shown that chlorambucil can significantly decrease histone biosynthesis without a corresponding decrease in total protein synthesis. nih.gov This suggests a targeted effect on the processes that occur after the transcription of histone genes into messenger RNA (mRNA) and the subsequent translation of that mRNA into histone proteins. nih.govnih.gov
One study observed that while chlorambucil treatment reduced the incorporation of labeled amino acids into histones, it did not affect the representation of histone mRNA sequences in various cellular compartments. nih.gov This finding supports the hypothesis that the interference occurs at a post-transcriptional or post-translational stage, rather than by inhibiting the transcription of the histone genes themselves. nih.gov
Cellular and Molecular Mechanisms of Resistance
DNA Repair Pathway Modulations
A primary avenue of resistance to chlorambucil (B1668637) involves the cell's enhanced ability to repair the DNA damage inflicted by the drug. Tumor cells can develop resistance by heightening the efficiency of their DNA repair pathways, particularly those that handle ICLs. nih.gov
The formation of DNA interstrand cross-links (ICLs) is the most cytotoxic lesion induced by chlorambucil. researchgate.netacs.org These ICLs covalently bind the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription. researchgate.netnih.gov Consequently, the upregulation of ICL repair mechanisms is a critical factor in the development of resistance to chlorambucil and other cross-linking agents. researchgate.netuni-konstanz.denih.gov Tumors with an enhanced capacity to repair ICLs can effectively remove these lethal lesions, diminishing the drug's efficacy and promoting cell survival. nih.gov This increased repair capacity has been reported as a major mechanism for resistance to alkylating agents in diseases like CLL. aacrjournals.org
Several specific DNA repair proteins and pathways are crucial determinants of cellular sensitivity to chlorambucil. Research has identified Ataxia Telangiectasia and Rad3-related (ATR) protein, Fanconi anemia group D2 protein (FANCD2), and the SNM1A nuclease as key players in the response to chlorambucil-induced DNA damage. embopress.orgresearchgate.netnih.gov
ATR: The ATR protein is essential for orchestrating the cellular response to replication stress, such as that caused by the stalled replication forks resulting from chlorambucil-induced ICLs. nih.gov ATR activation helps to stabilize these stalled forks. nih.gov
FANCD2: The Fanconi anemia (FA) pathway is central to the recognition and repair of ICLs. nih.gov ATR regulates the FA pathway by promoting the mono-ubiquitylation of FANCD2, a key step that allows for the recruitment of nucleases needed to "unhook" the cross-link. embopress.orgnih.gov Inactivation of FANCD2 has been shown to sensitize cells to chlorambucil, highlighting its role in repairing the drug's damage. nih.gov
SNM1A Nuclease: SNM1A is a nuclease implicated in ICL repair. embopress.orgnih.gov It is thought to be recruited to stalled replication forks to complete the ICL unhooking process after the initial incision is made. embopress.org The proper function of SNM1A is required for cell proliferation following treatment with chlorambucil, making it another determinant of sensitivity. embopress.orgnih.gov
The integrity of these pathways is therefore essential for mitigating the cytotoxic effects of chlorambucil. embopress.org
The efficiency and kinetics of repairing chlorambucil-induced DNA lesions can vary significantly between different human cell types. researchgate.netnih.gov Comparative analyses have revealed these differences, providing insight into potential cell-specific resistance mechanisms. researchgate.netuni-konstanz.denih.gov Studies monitoring the formation and removal of both mono-adducts and ICLs have shown that repair kinetics are not uniform across various cell lines and primary cells. researchgate.netnih.gov
For instance, a time-dependent repair of the two main mono-alkylated DNA adducts was observed in A2780 ovarian cancer cells, hTERT immortalized VH10 fibroblasts, and peripheral blood mononuclear cells (PBMCs). researchgate.netuni-konstanz.denih.gov In contrast, in U2OS osteosarcoma cells and hTERT immortalized podocytes, repair was only observed for one of the main adducts, N3-CLB-Ade. uni-konstanz.de With respect to the more cytotoxic ICLs, repair was seen in all tested cell systems except for PBMCs. researchgate.netuni-konstanz.denih.govuni-konstanz.de These findings underscore that the capacity to repair different types of chlorambucil-induced DNA damage is dependent on the specific cell system. researchgate.netuni-konstanz.denih.gov
| Cell System | Repair of Mono-adducts | Repair of Interstrand Cross-links (ICLs) |
|---|---|---|
| A2780 (Ovarian Cancer) | Time-dependent repair observed researchgate.netuni-konstanz.de | Repair observed researchgate.netuni-konstanz.de |
| VH10 (hTERT Fibroblasts) | Time-dependent repair observed researchgate.netuni-konstanz.de | Repair observed researchgate.netuni-konstanz.de |
| PBMCs (Peripheral Blood Mononuclear Cells) | Time-dependent repair observed researchgate.netuni-konstanz.de | Repair not observed researchgate.netuni-konstanz.deuni-konstanz.de |
| U2OS (Osteosarcoma) | Repair of only N3-CLB-Ade observed uni-konstanz.de | Repair observed uni-konstanz.de |
| hTERT Podocytes | Repair of only N3-CLB-Ade observed uni-konstanz.de | Repair observed uni-konstanz.de |
Role of Specific DNA Repair Enzymes and Pathways (e.g., ATR, FANCD2, SNM1A nuclease)
Drug Metabolism and Detoxification
Beyond DNA repair, another major mechanism of resistance to chlorambucil is its metabolic detoxification, which prevents the drug from reaching its DNA target. tandfonline.com This process is primarily mediated by the Glutathione (B108866) S-transferase family of enzymes. tandfonline.comnih.gov
Glutathione S-transferases (GSTs) are phase II detoxification enzymes that play a crucial role in protecting cells from a wide array of xenobiotics, including chemotherapeutic drugs. researchgate.netresearchgate.netnih.gov They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic compounds, such as chlorambucil. researchgate.netnih.govnih.gov This conjugation reaction renders the drug more water-soluble and facilitates its excretion from the cell, effectively neutralizing it. nih.govmdpi.com Elevated levels of GSH and increased GST activity are associated with chlorambucil resistance. tandfonline.commdpi.com An inverse relationship has been demonstrated between cellular GSH concentration and/or GST activity and the number of DNA cross-links formed by chlorambucil. mdpi.com Overexpression of GSTs is a recognized mechanism of multidrug resistance in tumor cells. nih.govmdpi.com
Among the various GST isoforms, the human GST alpha 1-1 (GSTA1-1) has been identified as an effective catalyst for the conjugation of chlorambucil with glutathione. researchgate.netatlasgeneticsoncology.org In the presence of GSH, chlorambucil acts as an efficient substrate for the GSTA1-1 enzyme. researchgate.netresearchgate.netnih.gov The enzyme facilitates the nucleophilic attack of glutathione on chlorambucil, leading to its detoxification. researchgate.netnih.gov Kinetic and structural analyses have provided a detailed understanding of this interaction. researchgate.netnih.gov The crystal structure of the GSTA1-1 enzyme in complex with the glutathione-chlorambucil conjugate has been solved, revealing that chlorambucil binds at the enzyme's hydrophobic substrate-binding site (H-site) after being attached to the thiol group of GSH. researchgate.netnih.gov Interestingly, in the absence of GSH, chlorambucil can act as an irreversible inhibitor of GSTA1-1 by alkylating a specific cysteine residue (Cys112) near the active site. researchgate.netnih.gov
| Interaction | Description | Significance |
|---|---|---|
| Chlorambucil + GSH + GSTA1-1 | Chlorambucil serves as an efficient substrate. GSTA1-1 catalyzes the conjugation of chlorambucil to glutathione (GSH). researchgate.netnih.gov | Detoxification of the drug, leading to cellular resistance. nih.govatlasgeneticsoncology.org |
| Chlorambucil + GSTA1-1 (no GSH) | Chlorambucil acts as an alkylating irreversible inhibitor of the enzyme. researchgate.netnih.gov | Inactivation of the detoxification enzyme, though this is less relevant in the GSH-rich intracellular environment. nih.gov |
Role of Glutathione S-Transferases (GSTs)
Kinetic and Structural Analysis of GST-Chlorambucil Interaction
The interaction between chlorambucil and Glutathione S-transferases (GSTs) is a critical factor in cellular detoxification and resistance. Kinetic and structural studies have elucidated the precise nature of this interaction, particularly with the human GSTA1-1 isoenzyme (hGSTA1-1).
In the presence of glutathione (GSH), chlorambucil acts as an efficient substrate for hGSTA1-1. plos.orgnih.gov The enzyme catalyzes the conjugation of chlorambucil to GSH, a reaction whose rate-limiting step is the release of the final product. plos.orgnih.gov Crystallographic analysis of the hGSTA1-1/chlorambucil-GSH complex, resolved at 2.1 Å, shows that the chlorambucil moiety is bound to the enzyme's H-site via the thiol group of GSH. plos.orgnih.gov In this position, the drug molecule is partially exposed to the solvent and forms specific, albeit limited, interactions with the enzyme. plos.orgnih.gov Molecular dynamics simulations further reveal that the chlorambucil portion of the conjugate is highly mobile. plos.orgnih.gov
Conversely, in the absence of GSH, chlorambucil behaves as an irreversible inhibitor of hGSTA1-1 by alkylating the enzyme. nih.govresearchgate.net Structural analysis suggests that the primary target for this alkylation is the Cys112 residue located at the entrance of the H-site. nih.gov This modification follows a biphasic saturation kinetic pattern and indicates a structural communication between the enzyme's subunits. nih.govresearchgate.net
Polymorphism of GSTs and Resistance
Genetic variations, or polymorphisms, within GST genes can significantly influence an individual's response to chlorambucil. nih.govpnas.org The Pi class GST isoenzyme, hGSTP1-1, is polymorphic in human populations, with key variations occurring at amino acid positions 104 (Isoleucine or Valine) and 113 (Alanine or Valine). nih.govgrantome.com
Research has demonstrated that these different allelic variants of hGSTP1-1 exhibit markedly different efficiencies in catalyzing the detoxification of chlorambucil through GSH conjugation. nih.gov This suggests that polymorphism in hGSTP1-1 may be a significant factor in tumor cell resistance to the drug. nih.gov For instance, the hGSTP1-1(I104, A113) isoform is substantially more effective at neutralizing chlorambucil compared to other variants. nih.govgrantome.com This differential catalytic activity implies that individuals with certain GST genotypes may have a predisposition to GST-mediated drug resistance. grantome.com
| hGSTP1-1 Allelic Variant | Relative Catalytic Efficiency toward Chlorambucil | Reference |
|---|---|---|
| hGSTP1-1(I104,A113) | Highest (~15-fold higher than V104,V113) | nih.gov |
| hGSTP1-1(I104,V113) | ~2.5-fold lower than I104,A113 | nih.gov |
| hGSTP1-1(V104,A113) | ~7.5-fold lower than I104,A113 | nih.gov |
| hGSTP1-1(V104,V113) | Lowest | nih.gov |
Elevated Glutathione (GSH) Levels
Increased intracellular concentrations of glutathione (GSH) represent a major mechanism of resistance to chlorambucil. nih.govnih.gov GSH is a key molecule in cellular detoxification, and its conjugation to chlorambucil, a reaction often catalyzed by GSTs, neutralizes the drug's alkylating activity. pharmafeatures.comnih.gov
Studies have identified significantly elevated GSH levels in chlorambucil-resistant cell lines. For example, a mouse fibroblast cell line developed to be over 10-fold resistant to chlorambucil showed a 7- to 10-fold increase in cellular GSH content compared to the parent cell line. nih.gov The combination of increased GSH levels and heightened GST activity appears to be a powerful driver of resistance. nih.govnih.gov Depleting cellular GSH has been shown to significantly enhance the toxicity of chlorambucil in resistant cells, and the resistance can be almost completely overcome by simultaneously depleting GSH and inhibiting GST activity. nih.gov However, some studies in chronic lymphocytic leukemia (CLL) cells have yielded conflicting data regarding the correlation between GSH/GST levels and clinical resistance, suggesting that while important, this detoxification system may not be the sole or predominant mechanism in all cases. aacrjournals.orgnih.gov
Increased Drug Efflux Mechanisms
Enhanced drug efflux, a process where cancer cells actively pump therapeutic agents out of the cell, is a well-established mechanism of multidrug resistance (MDR). patsnap.comsmj.org.sa This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). smj.org.sa By reducing the intracellular concentration of the drug, these pumps prevent it from reaching its target and exerting its cytotoxic effect. smj.org.sa
In the context of chlorambucil, efflux pumps can contribute to resistance by expelling the drug itself or its detoxified conjugate. The combined expression of GSTA1-1 and multidrug resistance proteins like MRP1 and MRP2 has been shown to confer resistance to chlorambucil. plos.org In this scenario, GSTA1-1 catalyzes the formation of the chlorambucil-GSH conjugate, which is then actively transported out of the cell by MRP proteins. plos.orgnih.gov Targeting these efflux pumps is a recognized strategy to overcome resistance, and peptide-chlorambucil conjugates have been developed that can temporarily inhibit P-gp efflux activity. acs.org
Apoptotic Pathway Dysregulation and Resistance
Chlorambucil primarily exerts its anticancer effect by inducing apoptosis, or programmed cell death. nih.gov Consequently, dysregulation of the pathways that control apoptosis is a central mechanism of resistance.
Alterations in Genes Controlling Apoptosis (e.g., p53, mdm-2, bcl-2, bax)
Alterations in the genes that govern the apoptotic process can render cancer cells resistant to chlorambucil. nih.govsigmaaldrich.com Key players in this pathway include the tumor suppressor p53, its negative regulator MDM-2, and members of the Bcl-2 family of proteins.
p53: The p53 protein is a critical mediator of the apoptotic response to DNA damage. Loss of wild-type p53 function, through mutation or deletion, occurs in 10-15% of CLL patients and is strongly correlated with poor clinical response and innate resistance to chlorambucil. nih.govaacrjournals.org
mdm-2: The MDM-2 protein binds to and inactivates p53, targeting it for degradation. mdpi.com While chlorambucil can induce an increase in both p53 and Mdm-2, the level of Mdm-2 mRNA has not been found to be a useful predictor of drug sensitivity. nih.gov
bcl-2 family (bcl-2, bax): The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). aacrjournals.org The ratio of these proteins (e.g., Bcl-2:Bax) is a critical determinant of a cell's susceptibility to apoptosis. aacrjournals.org While elevated levels of Bcl-2 are characteristic of CLL cells, studies have produced conflicting results on whether the levels of Bcl-2 and Bax, or their ratio, are major determinants of chlorambucil sensitivity. nih.govaacrjournals.org Some reports indicate a correlation between a higher Bcl-2:Bax ratio and resistance, while others have found no such link, particularly in cases of acquired resistance. aacrjournals.org
| Gene/Protein | Function in Apoptosis | Role in Chlorambucil Resistance | Reference |
|---|---|---|---|
| p53 | Tumor suppressor; induces apoptosis in response to DNA damage. | Loss of function via mutation/deletion strongly correlates with innate resistance. | nih.govaacrjournals.org |
| mdm-2 | Negative regulator of p53; promotes p53 degradation. | Levels not found to be a useful predictor of sensitivity. | nih.gov |
| bcl-2 | Anti-apoptotic; inhibits programmed cell death. | Role is debated; some studies link high expression to resistance, others find no correlation. | nih.govaacrjournals.org |
| bax | Pro-apoptotic; promotes programmed cell death. | The Bcl-2:Bax ratio is important, but its predictive value for chlorambucil resistance is unclear. | nih.govaacrjournals.org |
p53-Dependent and Independent Cell Death Pathways
Chlorambucil can trigger cell death through pathways that are both dependent on and independent of p53. nih.gov
In cells with functional p53, chlorambucil-induced DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic target genes, leading to cell death. nih.govashpublications.org However, chlorambucil can also induce apoptosis in cells that lack functional p53, particularly at higher concentrations, indicating the existence of p53-independent cell death mechanisms. nih.gov
Recent research has uncovered a non-transcriptional mechanism for p53-mediated apoptosis that may be particularly relevant to chlorambucil's action. Studies in CLL cells have shown that a significant fraction of p53 induced by chlorambucil translocates to the mitochondria. ashpublications.orgnih.gov At the mitochondria, p53 can directly bind to anti-apoptotic proteins like Bcl-2, thereby neutralizing their protective function and directly initiating the apoptotic cascade. ashpublications.orgnih.gov This suggests that the direct interaction of p53 with mitochondrial proteins is a major route for apoptosis induction in these cells, operating independently of its role as a transcription factor. ashpublications.orgnih.gov
Tumor Microenvironment Influences on Resistance
The tumor microenvironment (TME) plays a pivotal role in modulating the response to chemotherapy, including Hael-chlorambucil. The TME is a complex ecosystem comprising various non-cancerous cells, extracellular matrix components, and soluble factors that can foster drug resistance.
Interactions between cancer cells and the surrounding stromal cells, such as follicular dendritic cell-like stromal cells and mesenchymal stroma cells (MSCs), can promote therapeutic resistance. ashpublications.org These stromal cells can be reprogrammed by cancer cells through extracellular vesicles and the activation of inflammatory pathways, leading to the upregulation of anti-apoptotic proteins like BCL-family members and immune checkpoint molecules such as PD-L1 in the cancer cells. ashpublications.org This protective signaling from the TME can shield cancer cells from the cytotoxic effects of this compound.
Furthermore, the physical and chemical characteristics of the TME, such as low pH, hypoxia, and altered extracellular matrix composition, can create barriers to drug delivery and promote a more aggressive and resistant cancer cell phenotype. ucl.ac.uk For instance, the acidic environment within tumors can influence the effectiveness of certain drugs, and hypoxia can select for cells with a higher resistance to apoptosis. ucl.ac.uknih.gov The recruitment of specific immune cells like regulatory T cells (Tregs) and tumor-associated macrophages (TAMs) can also establish an immunosuppressive microenvironment, further contributing to therapy failure. mdpi.com
Intrinsic and Acquired Resistance Phenotypes
Resistance to this compound can be categorized as either intrinsic or acquired. Intrinsic resistance is a pre-existing characteristic of cancer cells, rendering them inherently non-responsive to the drug even before treatment initiation. frontiersin.orgnih.gov In contrast, acquired resistance develops in initially sensitive cancer cells following exposure to the drug. frontiersin.orgnih.gov
Pleiotropic drug resistance, also known as multidrug resistance (MDR), is a phenomenon where cancer cells develop resistance to a broad spectrum of structurally and functionally unrelated chemotherapeutic agents, including this compound. researchgate.netencyclopedia.pub A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters. researchgate.netmdpi.com These transmembrane proteins function as efflux pumps, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and diminishing their therapeutic effect. researchgate.netmdpi.com One of the most well-characterized ABC transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. researchgate.netnih.gov
Studies in chronic lymphocytic leukemia (CLL) have shown that prior treatment with agents like cyclophosphamide (B585) can induce greater resistance to anthracyclines than to other alkylating agents, while treatment with anthracyclines can lead to significant resistance to chlorambucil, cisplatin (B142131), and carboplatin. nih.govashpublications.org This suggests a complex interplay of resistance mechanisms that extend beyond the initial therapeutic agent.
Due to its mechanism of action as an alkylating agent, resistance to this compound often leads to cross-resistance with other drugs in the same class. doctorlib.orgfda.gov This is because the cellular alterations that confer resistance to one alkylating agent, such as enhanced DNA repair capabilities or increased drug efflux, can often neutralize the effects of other alkylating agents as well. doctorlib.orgnih.gov For example, nitrosoureas exhibit partial cross-resistance with other alkylating agents. doctorlib.org
Cross-resistance is not limited to alkylating agents. Cells that become resistant to this compound may also show reduced sensitivity to other classes of chemotherapeutics with different mechanisms of action. This can be a consequence of the broad-spectrum nature of some resistance mechanisms, such as the overexpression of ABC transporters in pleiotropic drug resistance. researchgate.netacs.org
In a counterintuitive phenomenon known as collateral sensitivity, the development of resistance to one drug can render cancer cells more susceptible to another agent. nih.govacs.org This presents a potential therapeutic strategy to exploit the vulnerabilities created by the evolution of drug resistance.
For instance, an ex vivo study on CLL cells demonstrated that treatment with chlorambucil induced a significant (10-fold) sensitivity to steroids. nih.govashpublications.org This suggests that after a course of this compound, a subsequent treatment with corticosteroids could be particularly effective. While the precise mechanisms underlying many instances of collateral sensitivity are still under investigation, they may involve the alteration of cellular pathways that, while protecting against one drug, create a new dependency or vulnerability that can be targeted by another. nih.govacs.org Research has also shown that resistance to paclitaxel (B517696) can lead to collateral sensitivity to verapamil. nih.gov
Cross-Resistance to Other Alkylating Agents and Chemotherapeutics
Molecular Markers and Predictors of Resistance
Identifying molecular markers that can predict resistance to this compound is crucial for personalizing treatment and improving patient outcomes. Several genetic and molecular alterations have been associated with resistance to chlorambucil-based therapies.
In CLL, a number of prognostic markers have been identified that can predict the course of the disease and response to treatment. These include:
Genomic Aberrations: Deletions in chromosome 17p (del(17p)), which often involves the TP53 gene, and mutations in TP53 are strongly associated with a poor prognosis and resistance to chemoimmunotherapy, including chlorambucil-based regimens. scispace.com Deletion 11q is another adverse prognostic factor. nih.gov
IGHV Mutation Status: Unmutated immunoglobulin heavy chain variable region (IGHV) genes are a well-established marker of a more aggressive disease course and poorer response to chemotherapy compared to mutated IGHV genes. nih.gov
Serum Markers: Elevated levels of serum markers such as β2-microglobulin and thymidine (B127349) kinase have been linked to a worse prognosis.
Gene Expression: Higher expression of the drug efflux pump gene ABCB1 (MDR1) has been observed in patients with detectable minimal residual disease (MRD) after treatment, indicating its role in resistance. nih.gov Conversely, higher expression of the pro-apoptotic gene BCL2L11 (BIM) is associated with deeper responses. nih.gov
Recent research has also highlighted the importance of DNA repair pathways in conferring resistance to alkylating agents like chlorambucil. nih.gov Enhanced DNA repair capacity allows cancer cells to more efficiently mend the DNA damage induced by the drug, thereby evading cell death. nih.gov Specifically, proteins involved in homologous recombination, such as those from the Fanconi anemia (FANCD2) pathway, and the nuclease SNM1A, have been identified as determinants of sensitivity to chlorambucil. embopress.orgembopress.org Furthermore, studies have shown that tumors with deficiencies in the BRCA1 or BRCA2 genes, which are critical for DNA double-strand break repair, are particularly sensitive to chlorambucil. embopress.orgembopress.org This suggests that the status of these DNA repair genes could be a valuable predictive marker for this compound efficacy.
The table below summarizes key molecular markers and their association with this compound resistance.
| Marker Category | Specific Marker | Association with Resistance |
| Genomic Aberrations | del(17p) / TP53 mutation | Increased resistance. scispace.com |
| del(11q) | Increased resistance. nih.gov | |
| Unmutated IGHV | Increased resistance. nih.gov | |
| Gene Expression | High ABCB1 (MDR1) | Increased resistance. nih.gov |
| Low BCL2L11 (BIM) | Increased resistance. nih.gov | |
| DNA Repair Pathways | Proficient DNA Repair (e.g., functional FANCD2, SNM1A) | Increased resistance. embopress.orgembopress.org |
| BRCA1/2 deficiency | Increased sensitivity. embopress.orgembopress.org | |
| Serum Markers | High β2-microglobulin | Associated with poor prognosis. |
| High Thymidine Kinase | Associated with poor prognosis. |
Development and Evaluation of Chlorambucil Derivatives and Prodrugs
Strategies for Enhanced Therapeutic Efficacy and Selectivity
Chlorambucil (B1668637), an alkylating agent used in the treatment of various cancers, has limitations such as low bioavailability and poor selectivity, which can lead to systemic toxicity. nih.govmdpi.com To address these challenges, researchers have explored various strategies to improve its therapeutic index. These strategies primarily focus on developing derivatives and prodrugs that can be selectively delivered to cancer cells, thereby enhancing their efficacy while minimizing harm to healthy tissues. mdpi.com
Targeted Delivery Approaches
Targeted delivery systems are designed to increase the concentration of a drug at the site of action. For chlorambucil, this involves utilizing nanocarriers or conjugating it with molecules that are preferentially taken up by cancer cells.
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a promising platform for drug delivery due to their high surface area, tunable pore size, and biocompatibility. Researchers have investigated the use of aminosilane-modified MSNs to load and deliver chlorambucil. These nanoparticles can be functionalized to target cancer cells and are designed to release the drug in a controlled manner, often in response to the specific microenvironment of the tumor. Studies have shown that chlorambucil-loaded MSNs can effectively induce apoptosis in cancer cells.
Research Findings: Mesoporous Silica Nanoparticle Conjugates
| Nanoparticle System | Target Cells/Model | Key Findings |
| Aminosilane-modified MSNs | Cancer cell lines | Controlled release of chlorambucil, induction of apoptosis. |
Albumin, a natural protein in the blood, is known to accumulate in tumors through the enhanced permeability and retention (EPR) effect and by binding to albumin receptors that are often overexpressed on cancer cells. This makes albumin an attractive carrier for anticancer drugs. Chlorambucil can be encapsulated within albumin nanoparticles, which can then passively or actively target tumor tissues. This approach aims to increase the drug's concentration at the tumor site and reduce its exposure to healthy tissues. Researchers have also explored coating biodegradable polymeric nanoparticles with anti-CD20 antibodies to target B-cell malignancies like chronic lymphocytic leukemia (CLL). researchgate.net
Research Findings: Albumin and Polymeric Nanoparticles
| Nanoparticle System | Target Cells/Model | Key Findings |
| Albumin Nanoparticles | Various tumor models | Potential for increased tumor accumulation via EPR effect and receptor binding. |
| Anti-CD20 coated polymeric nanoparticles | MEC1 cells (CLL model) and primary CLL cells | Enhanced binding and internalization into target cells. researchgate.net |
Cancer cells often exhibit a higher rate of glycolysis compared to normal cells and, consequently, have an increased uptake of glucose. This metabolic feature is exploited by conjugating chlorambucil with glucose analogs, such as 2-fluoro-2-deoxyglucose (FDG). nih.gov The rationale is that cancer cells will preferentially take up the sugar-drug conjugate through overexpressed glucose transporters (GLUTs). nih.gov Studies have reported the synthesis of numerous chlorambucil glycoconjugates and have shown that some of these compounds exhibit significantly improved cytotoxicity against various human tumor cell lines in vitro compared to free chlorambucil. nih.gov
Research Findings: Sugar-Conjugated Chlorambucil
| Conjugate | Target Cells/Model | Key Findings |
| Chlorambucil-FDG conjugates | Human normal and tumor cell lines | Significant improvement in in-vitro cytotoxicity of peracetylated glucoconjugates compared to free chlorambucil. nih.gov |
Ether lipids are a class of lipids that can be incorporated into cell membranes and have been investigated as carriers for anticancer drugs. By creating an ester linkage between chlorambucil and an ether lipid, a lipophilic prodrug is formed. This modification can enhance the drug's ability to cross cell membranes. These ether lipid prodrugs can also be incorporated into liposomal formulations. Liposomes are microscopic vesicles that can encapsulate drugs and deliver them to specific tissues. This dual approach of creating a prodrug and then encapsulating it in a liposome (B1194612) can improve the pharmacokinetic profile and therapeutic efficacy of chlorambucil.
Research Findings: Ether Lipid Prodrugs and Liposomal Formulations
| Delivery System | Target Cells/Model | Key Findings |
| Ether lipid prodrugs of chlorambucil | Not specified | Enhanced lipophilicity for improved cellular uptake. |
| Liposomal formulations of ether lipid prodrugs | Not specified | Potential for improved drug delivery and pharmacokinetics. |
Treating brain tumors is particularly challenging due to the blood-brain barrier (BBB), which restricts the passage of many therapeutic agents. To overcome this, researchers have developed nanoparticles made from polyethylene (B3416737) glycol (PEG) and poly(trimethylene carbonate) (PTMC). PEGylation helps to prolong the circulation time of the nanoparticles in the bloodstream, while the lipophilic nature of PTMC can facilitate crossing the BBB. By encapsulating chlorambucil or its more lipophilic derivatives within these nanoparticles, it may be possible to deliver the drug to brain tumors more effectively. For instance, the synthesis of lipophilic ester derivatives of chlorambucil has been explored to increase brain uptake, with studies showing that the tertiary butyl ester of chlorambucil achieved and maintained high concentrations in the brain. nih.gov
Research Findings: Nanoparticles for Brain Targeting
| Nanoparticle/Derivative System | Target Cells/Model | Key Findings |
| Chlorambucil-tertiary butyl ester | Anesthetized rats | Maintained high levels in the brain despite declining plasma concentrations. nih.gov |
| PEG-Poly(trimethylene carbonate) Nanoparticles | Brain tumor models | Designed to cross the blood-brain barrier for targeted brain tumor therapy. |
Ether Lipid Prodrugs and Liposomal Formulations
Hybrid Molecules and Co-Prodrugs
The creation of hybrid molecules and co-prodrugs involves combining chlorambucil with other bioactive compounds to achieve synergistic effects or targeted delivery.
Honokiol-Chlorambucil Hybrids
Honokiol (B1673403), a natural product extracted from Magnolia species, is known to target the mitochondria of cancer cells and prevent metastasis. nih.govmdpi.com Researchers have synthesized hybrid compounds by linking honokiol with chlorambucil via an ester linkage. nih.gov One such co-prodrug, HN-CBL, was designed to leverage the cancer-cell-targeting ability of the honokiol skeleton. acs.org
Biological evaluations have shown that these hybrids can significantly enhance the antiproliferative activity against various human leukemic cell lines. acs.org For instance, the HN-CBL co-prodrug demonstrated potent inhibition of several cancer cell lines, particularly lymphocytic leukemia cells, while showing no observable cytotoxicity on normal cells. acs.orgacs.org This selective killing effect is a significant advantage. acs.org In vivo studies have further indicated that these hybrids can delay leukemia growth without causing noticeable physiological toxicity, suggesting a better therapeutic effect compared to chlorambucil alone. nih.gov The mechanism of action appears to involve the induction of apoptosis in leukemia cells. acs.org Computational docking and western blotting studies suggest that HN-CBL can bind to the STAT3 protein and downregulate its phosphorylation level, similar to honokiol. acs.org
Table 1: In Vitro Cytotoxicity of Honokiol-Chlorambucil Hybrid (HN-CBL)
| Cell Line | Cancer Type | IC50 (µM) of HN-CBL | IC50 (µM) of Chlorambucil | IC50 (µM) of Honokiol |
|---|---|---|---|---|
| CCRF-CEM | Lymphocytic Carcinoma | 1.09 | 6.73-25.90 | 10.60-23.76 |
| Jurkat | Lymphocytic Carcinoma | 1.15 | 6.73-25.90 | 10.60-23.76 |
| U937 | Human Leukemic | 1.29 | 6.73-25.90 | 10.60-23.76 |
| MV4-11 | Human Leukemic | 2.78 | 6.73-25.90 | 10.60-23.76 |
| K562 | Human Leukemic | 4.86 | 6.73-25.90 | 10.60-23.76 |
| A549 | Lung Cancer | 25.10 | >130 | >130 |
| HepG2 | Human Hepatoma | 24.50 | >130 | >130 |
Methionine-Chlorambucil Hybrids
Given that cancer cells often exhibit an increased uptake of amino acids like methionine, researchers have synthesized chlorambucil-methionine hybrids to enhance the drug's specificity and efficacy. bbrc.inbbrc.inhilarispublisher.com One such conjugate, Chlorambucil-Methionine-DTPA, was developed with the aim of targeted delivery to cancer cells. bbrc.in
Studies on breast cancer cell lines (MCF-7) and HT-29 cell lines have shown that these hybrids can exhibit a higher anticancer effect compared to chlorambucil alone. bbrc.inbbrc.in The binding of methionine to chlorambucil not only preserves but also enhances the drug's anticancer properties. bbrc.inbbrc.in The proposed mechanism for this enhanced effect is the increased uptake of the conjugate by cancer cells, which have a high demand for polyamine compounds and amino acids. bbrc.in In vitro biological studies have indicated that while the hybrid exhibits a similar anticancer effect to chlorambucil, it is less toxic, and its mode of action is through the induction of apoptosis. nih.govhilarispublisher.com
RAPTA Scaffold Conjugates
To create multifunctional anticancer agents, chlorambucil has been conjugated to the RAPTA (ruthenium(II)-arene PTA) scaffold, a pharmacophore known to coordinate with proteins. researchgate.netrsc.orgresearchgate.net This approach aims to combine the DNA alkylating properties of chlorambucil with the protein-targeting ability of RAPTA in a single molecule. researchgate.netrsc.orgresearchgate.net
Several chlorambucil-tethered RAPTA derivatives have been synthesized and evaluated for their cytotoxicity. researchgate.netrsc.org These complexes have shown cytotoxicity in the low to medium micromolar range against cell lines such as A2780, A2780cisR, and MCF7. worktribe.com Notably, in cisplatin-resistant A2780R cells, these functionalized RAPTA derivatives were generally more cytotoxic than chlorambucil alone or a mixture of chlorambucil and the parent RAPTA compound. researchgate.netrsc.orgresearchgate.net A proof-of-principle experiment has demonstrated the ability of a chlorambucil-RAPTA derivative to cross-link DNA and protein fragments. researchgate.netrsc.org
Four diruthenium trithiolato chlorambucil conjugates were also prepared and showed high cytotoxicity in the nanomolar range against human ovarian A2780 and A2780cisR cancer cell lines. researchgate.net These conjugates demonstrated selectivity towards A2780 cells when compared to non-cancerous HEK293 cells. researchgate.net
Table 2: Cytotoxicity of Chlorambucil-Functionalized RAPTA Complexes
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 8.3–45 |
| A2780cisR | 8.3–45 |
| MCF7 | 8.3–45 |
Source: worktribe.com
Phthalidyl Prodrugs and Chirality
The conversion of carboxylic acids into phthalidyl esters is a common prodrug strategy. researchgate.netresearchgate.netd-nb.info However, these esters are often produced as racemic mixtures, meaning they contain two enantiomers (mirror-image isomers) that can have different pharmacological effects. researchgate.netresearchgate.netd-nb.info To address this, chlorambucil has been modified into enantiopure phthalidyl prodrugs. researchgate.netresearchgate.netnih.gov
Research has shown that the chirality of the phthalidyl promoiety significantly influences the anticancer activity. researchgate.netresearchgate.netnih.gov In vivo bioactivity tests against B16F10 melanoma cells revealed that a specific chirality within the promoiety resulted in noticeably better pharmacological effects than the parent drug, the other enantiomer, and the racemic mixture. researchgate.netresearchgate.netnih.gov Preliminary bioactivity studies on HeLa cells also demonstrated that the two enantiomers of chlorambucil phthalidyl esters exhibit different anti-cancer activities. researchgate.netd-nb.infonih.gov Specifically, the (R)-enantiomer of the phthalidyl ester derivative showed better activity in inhibiting the growth of HeLa cells compared to the (S)-enantiomer, the racemic mixture, and unmodified chlorambucil. d-nb.infonih.gov This highlights the potential for developing more effective chiral prodrugs. researchgate.netresearchgate.netnih.gov
Thermoresponsive Derivatives
Thermoresponsive polymers, which undergo phase transitions in response to temperature changes, have been investigated as a means for targeted drug delivery. researchgate.netnih.gov By modifying chlorambucil with thermoresponsive elements, it is possible to create derivatives that are relatively inactive at normal body temperature (37°C) but become active at the slightly elevated temperatures found in tumor environments or induced by hyperthermia. researchgate.netepfl.ch
Researchers have synthesized chlorambucil derivatives with long fluorocarbon and hydrocarbon chains to alter the drug's mode of action and improve its specificity. mdpi.com These modifications can endow the compounds with thermoresponsive properties. researchgate.net For example, attaching thermomorphic perfluorinated appendages to chlorambucil has been shown to create temperature-sensitive drugs. rsc.org
One study reported the development of low molecular weight thermoactive chlorambucil-based drugs with fluorous chains that are selectively triggered by mild hyperthermia. epfl.ch In vitro studies showed that these compounds displayed promising cytotoxic activity against human ovarian carcinoma cells (A2780 and A2780 cisR) at temperatures between 37°C and 41.5°C. mdpi.com In vivo evaluations in mice with colorectal adenocarcinoma xenografts demonstrated that intraperitoneal injection of these derivatives followed by local hyperthermia (42°C) resulted in a synergistic tumor growth reduction. researchgate.net Specifically, a chlorambucil derivative in combination with hyperthermia led to a 79% reduction in tumor growth and significantly decreased the number of proliferating tumor cells. researchgate.net
Evaluation of Novel Derivatives
The evaluation of these novel chlorambucil derivatives involves a range of in vitro and in vivo studies to assess their efficacy and mechanism of action. In vitro cytotoxicity assays are commonly performed on various cancer cell lines to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). nih.govworktribe.com These studies have consistently shown that many of the new derivatives exhibit enhanced cytotoxicity compared to the parent drug, particularly in drug-resistant cell lines. nih.govresearchgate.netrsc.org
Mechanistic studies often involve apoptosis assays to determine if the compounds induce programmed cell death. acs.orghilarispublisher.com Furthermore, techniques like molecular docking and western blotting are used to identify the molecular targets of these derivatives, such as the STAT3 protein in the case of honokiol-chlorambucil hybrids. acs.org For RAPTA conjugates, their ability to interact with both DNA and proteins is a key aspect of their evaluation. researchgate.netrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Hael-chlorambucil |
| Chlorambucil |
| Honokiol |
| HN-CBL |
| Methionine |
| Chlorambucil-Methionine-DTPA |
| RAPTA |
| (R)-phthalidyl ester of chlorambucil |
| (S)-phthalidyl ester of chlorambucil |
| Diruthenium trithiolato chlorambucil conjugates |
Cytotoxicity Profiles in Various Cancer Cell Lines
The cytotoxic effects of this compound and its derivatives have been extensively studied across a variety of human cancer cell lines. These studies aim to determine the concentration at which these compounds inhibit cancer cell growth, often expressed as the half-maximal inhibitory concentration (IC50).
Notably, chlorambucil-platinum(IV) prodrugs have demonstrated significant potency. In a study involving HT29 colon cancer cells, all tested prodrugs showed greater potency than the parent compounds, cisplatin (B142131) and chlorambucil. mdpi.com Specifically, the prodrugs PtIV56CLB, PtIV5CLB, and PtIVPCLB were found to be 277-fold, 190-fold, and 114-fold more potent than cisplatin, respectively. mdpi.com Another study highlighted that chlorambucil-platinum(IV) prodrugs exhibited multi-mechanistic chemotherapeutic activity and were effective in both 2D and 3D spheroid viability assays. mdpi.com
Hybrid molecules incorporating chlorambucil have also shown promising results. For instance, chlorambucil-honokiol hybrids displayed higher antiproliferative activity against human leukemic cell lines compared to the individual parent drugs, with IC50 values ranging from 1.09–4.86 µM. nih.gov Importantly, this hybrid did not show cytotoxic effects against normal cell lines. nih.gov Similarly, chlorambucil-brefeldin hybrids were effective against multidrug-resistant cancer cells (Bel-7402/5-FU) and other human cancer cell lines, with some derivatives showing remarkable cytotoxicity in the low micromolar range. nih.gov
The conjugation of chlorambucil with other molecules has been a strategy to enhance its efficacy. Tyrosine-chlorambucil conjugates, designed to target the L-type amino acid transporter 1 (LAT1) overexpressed in many cancers, demonstrated increased intracellular uptake and greater cytotoxicity in MCF-7 human breast cancer cells compared to chlorambucil alone. mdpi.com Furthermore, chlorambucil derivatives conjugated with prasterone and pregnenolone (B344588) showed specificity towards the MDA-mb-468 breast adenocarcinoma cell line. core.ac.uk
The table below summarizes the cytotoxic activity of various chlorambucil derivatives in different cancer cell lines.
| Derivative/Prodrug | Cancer Cell Line(s) | Key Findings |
| Chlorambucil-platinum(IV) prodrugs (PtIV56CLB, PtIV5CLB, PtIVPCLB) | HT29 (colon) | Significantly more potent than cisplatin and chlorambucil. mdpi.com |
| Chlorambucil-honokiol hybrid | Human leukemic cell lines | Higher antiproliferative activity than parent drugs; no cytotoxicity to normal cells. nih.gov |
| Chlorambucil-brefeldin hybrids | Bel-7402, HL-60, PC-3, Bel-7402/5-FU (multidrug-resistant) | Remarkable cytotoxicity, particularly against multidrug-resistant strains. nih.gov |
| Tyrosine-chlorambucil conjugates | MCF-7 (breast) | Increased cellular uptake and cytotoxicity via LAT1 targeting. mdpi.com |
| Chlorambucil-prasterone/pregnenolone esters | MDA-mb-468 (breast adenocarcinoma) | Specific cytotoxicity towards this cell line. core.ac.uk |
| Fluorodeoxyglucose-chlorambucil conjugates (21a, 40a) | B16F0 (melanoma), CT-26 (colon) | Inhibited proliferation at micromolar concentrations. nih.gov |
| Chlorambucil-cyclic polyamides (27b) | LNCaP (prostate) | IC50 of 0.074 µM, showing potent cytotoxic effect. mdpi.com |
Mechanistic Investigations of Derivatives' Actions
The primary mechanism of action for chlorambucil and its derivatives is the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. wikipedia.orgpharmacologyeducation.orgdrugbank.com Chlorambucil, as a bifunctional alkylating agent, forms covalent bonds with DNA bases, particularly the N7 position of guanine (B1146940). patsnap.comtaylorandfrancis.com This can lead to the formation of inter- and intrastrand cross-links in the DNA, preventing its separation for essential cellular processes. drugbank.compatsnap.com The resulting DNA damage triggers cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein. wikipedia.orgfda.gov
Derivatives of chlorambucil often retain this fundamental DNA-damaging capability while incorporating additional mechanisms to enhance their anticancer effects. For example, chlorambucil-platinum(IV) prodrugs not only alkylate DNA through the chlorambucil moiety but also exhibit platinum-based activity. mdpi.comresearchgate.net These prodrugs have been shown to induce changes in the microtubule cytoskeleton, specifically affecting actin and tubulin, and to generate reactive oxygen species (ROS), leading to reduced mitochondrial membrane potential. mdpi.com The cellular uptake of these platinum-based prodrugs is primarily through active transport. mdpi.com
The conjugation of chlorambucil to other molecules can alter its mechanism. For instance, tyrosine-chlorambucil conjugates are designed to be taken up by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. mdpi.com This targeted delivery increases the intracellular concentration of the drug, leading to enhanced cytotoxicity. mdpi.com
Recent research has also uncovered a novel mechanism related to the programmed death-ligand 1 (PD-L1). Chlorambucil has been found to deplete tumor cell PD-L1 content, which can suppress tumor growth and improve antitumor immunity. nih.govbmj.com This effect is, in some cases, dependent on the presence of PD-L1 in the tumor cells and can involve transcriptional or post-translational mechanisms, such as promoting PD-L1 ubiquitination. nih.gov
In Vivo Antitumor Activity in Preclinical Models
The in vivo efficacy of chlorambucil derivatives has been evaluated in various preclinical animal models, demonstrating their potential to inhibit tumor growth.
Chlorambucil-honokiol hybrid compounds have shown promising results in vivo, inhibiting leukemia cell growth without causing physiological toxicity, suggesting a better therapeutic effect than chlorambucil alone. nih.gov Similarly, enantiopure phthalidyl prodrugs of chlorambucil exhibited noticeably better in vivo pharmacological effects against B16F10 melanoma cells compared to the parent drug. researchgate.net
Studies with fluorodeoxyglucose-coupled chlorambucil derivatives (compounds 21a and 40a) in mice bearing melanoma (B16F0) and colon carcinoma (CT-26) tumors showed promising antitumor activity. nih.gov These compounds demonstrated higher Log Cell Kill (LCK) values than the parent drug, indicating greater efficacy in killing cancer cells. nih.gov
The in vivo activity of chlorambucil has also been linked to its effects on PD-L1. In mouse models of ovarian cancer and melanoma, chlorambucil was found to control tumor growth in a manner dependent on the expression of PD-L1 by the tumor cells. nih.gov This effect was observed to be independent of the host's PD-L1 expression, highlighting a tumor-specific action. nih.gov
Furthermore, a study using a targeted chlorambucil-loaded nanolipid carrier for breast cancer in a 4T1 cell line mice model showed significant antitumor efficacy. pensoft.netpensoft.net The targeted formulation led to a marked increase in the tumor inhibition rate and a decrease in the tumor burden compared to the non-targeted formulation and free chlorambucil. researchgate.netpensoft.net
The table below provides a summary of the in vivo antitumor activity of selected chlorambucil derivatives.
| Derivative/Prodrug | Preclinical Model | Key Findings |
| Chlorambucil-honokiol hybrid | Leukemia model | Inhibited leukemia cell growth with no physiological toxicity. nih.gov |
| Enantiopure phthalidyl prodrugs | B16F10 melanoma | Better in vivo pharmacological effects than the parent drug. researchgate.net |
| Fluorodeoxyglucose-chlorambucil conjugates (21a, 40a) | B16F0 melanoma and CT-26 colon carcinoma mice | Promising antitumor activity with high Log Cell Kill values. nih.gov |
| Chlorambucil | ID8agg ovarian cancer and B16 melanoma mice | Controlled tumor growth in a tumor PD-L1-dependent manner. nih.gov |
| Targeted chlorambucil-loaded nanolipid carrier | 4T1 breast cancer mice model | Increased tumor inhibition rate and decreased tumor burden. pensoft.net |
Impact on Cancer Cell Stemness
Recent studies have indicated that chlorambucil and its derivatives can influence cancer cell stemness, a key factor in tumor recurrence and drug resistance.
One study found that chlorambucil-mediated depletion of tumor cell PD-L1 phenocopied the effects of genetic PD-L1 depletion, which included a reduction in the content of tumor-initiating cells. nih.gov This suggests that by targeting PD-L1, chlorambucil may be able to reduce the population of cancer stem cells.
Furthermore, platinum(IV) prodrugs containing species derived from BBI608, a known cancer stem cell (CSC) inhibitor, have been developed. researchgate.net One such derivative, compound 15, was shown to suppress cancer cell stemness more effectively than BBI608 itself and was able to overcome cisplatin resistance. researchgate.net The mechanism of this derivative involves enhanced intracellular accumulation, leading to DNA damage, ROS generation, and activation of the mitochondrial apoptosis pathway. researchgate.net
These findings suggest that the development of chlorambucil derivatives that specifically target cancer stem cells could be a promising strategy to overcome drug resistance and improve long-term treatment outcomes.
Influence on Immunogenicity and Immune Cell Response
Chlorambucil and its derivatives can modulate the immune system's response to cancer. A significant finding is that chlorambucil can induce immunogenic cell death (ICD) in a tumor PD-L1-dependent manner in certain cancers. nih.govbmj.com ICD is a form of cell death that stimulates an antitumor immune response. researchgate.net
The depletion of tumor cell PD-L1 by chlorambucil has been shown to improve antitumor immunity, and this effect can be mediated by natural killer (NK) cells. nih.govbmj.com In preclinical models, chlorambucil rendered tumors that were previously unresponsive to anti-PD-L1 therapy sensitive to the treatment, an effect that was dependent on NK cells. nih.govbmj.com
Furthermore, some platinum(IV) complexes containing diclofenac (B195802) ligands have been shown to induce hallmarks of immunogenic cell death in cancer cells. acs.org While not directly this compound, this highlights a broader strategy of combining cytotoxic agents with immunomodulatory molecules. The induction of ICD can lead to an increased presentation of tumor antigens, potentially sensitizing the tumor to killing by cytotoxic T lymphocytes and other immune cells. frontiersin.orgfrontiersin.org
The ability of certain chemotherapies to enhance the efficacy of cytotoxic immune effectors has been observed clinically, where patients previously treated with chemotherapy showed a better response to subsequent immunotherapy. frontiersin.org The development of chlorambucil derivatives that can effectively induce an immune response against the tumor represents a promising avenue for future cancer therapies.
Preclinical Research Models and Methodologies
In Vitro Cellular Models
In vitro cellular models are fundamental in the preclinical evaluation of "Hael-chlorambucil," providing critical insights into its mechanisms of action, cytotoxicity, and selectivity across a range of human cell lines. These models allow for controlled, reproducible experiments that form the basis for further preclinical and clinical development.
Research has demonstrated that this compound is particularly effective against cancer cells with deficiencies in the BRCA1 and BRCA2 genes, which are crucial for homologous recombination, a key DNA repair pathway. embopress.orgnih.gov This specific toxicity suggests a synthetic lethal interaction, where the combination of this compound-induced DNA damage and the cell's inherent repair defect leads to cell death.
A key finding is the compound's ability to overcome resistance to other established anticancer agents. embopress.orgnih.gov Studies have shown that this compound can effectively eliminate BRCA1/2-deficient cells that have developed resistance to both cisplatin (B142131), a platinum-based chemotherapy agent, and olaparib (B1684210), a PARP inhibitor. embopress.orgnih.govnih.gov For instance, in cellular models where BRCA1-deficient cells became resistant to olaparib due to the loss of 53BP1, sensitivity to this compound was retained. embopress.org Similarly, BRCA1-deficient cells with inactivated REV7, another factor in olaparib resistance, were still effectively targeted by this compound. nih.gov
The mechanism of action appears to involve the induction of DNA double-strand breaks during replication, a process similar to that of cisplatin. embopress.orgnih.gov The cellular sensitivity to both this compound and cisplatin is influenced by proteins such as ATR, FANCD2, and the SNM1A nuclease. embopress.orgnih.gov
The cytotoxic and growth-inhibitory effects of this compound have been evaluated in human glioma cell lines, specifically SF767 and U87-MG. researchgate.netplos.orgnih.gov In these studies, the compound's efficacy was quantified by determining the half-maximal inhibitory concentration (IC50) for cell growth and the median lethal dose (LD50) for cytotoxicity.
For the SF767 glioma cell line, the IC50 was determined to be 114 μM, and the LD50 after 48 hours of exposure was 270 μM. researchgate.netplos.orgnih.gov In the U87-MG glioma cell line, the IC50 was 96 μM, and the LD50 at 48 hours was 390 μM. researchgate.netplos.orgnih.gov These findings indicate that this compound can inhibit the growth and induce cell death in these glioma cell lines at micromolar concentrations. The cytotoxic effects were observed to increase with both concentration and duration of exposure, with minimal cytotoxicity at 4 hours, which increased significantly by 24 and 48 hours. nih.gov
| Cell Line | IC50 (μM) | LD50 (48h) (μM) |
|---|---|---|
| SF767 | 114 | 270 |
| U87-MG | 96 | 390 |
This compound has long been a standard treatment for Chronic Lymphocytic Leukemia (CLL), and its effects on CLL cells have been extensively studied in vitro. mdpi.comnih.gov The primary mechanism of action in CLL cells is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net
In vitro studies have shown that exposing CLL cells to this compound leads to a significant increase in apoptosis compared to untreated cells. nih.gov This effect is characterized by DNA fragmentation, a hallmark of apoptosis. nih.gov Furthermore, this compound-treated CLL cells are more readily engulfed by macrophages in vitro, suggesting a mechanism for their clearance in vivo. nih.gov The induction of apoptosis by this compound in CLL cells appears to be linked to the clinical efficacy of the drug. nih.gov
Research has also explored the relationship between in vitro cytotoxicity and clinical response in CLL patients. In one study, the in vitro drug-induced cytotoxicity of this compound in freshly isolated CLL cells was assessed using the MTT assay. The results showed that patients who achieved a complete or partial response to high-dose this compound therapy had a lower median LD50 value for the compound in vitro compared to non-responders, suggesting that in vitro sensitivity may predict clinical outcome.
The anti-angiogenic potential of this compound has been investigated using various endothelial cell lines, including human microvascular endothelial cells (HMVECs) and endothelial colony-forming cells (ECFCs). researchgate.netplos.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Studies have shown that this compound can inhibit the proliferation and tube formation of endothelial cells in vitro. nih.gov The IC50 for inhibition of tube formation was found to be 0.53 μM for HMVECs and 145 μM for ECFCs. plos.orgnih.gov This difference in sensitivity may be due to the different maturation states of the endothelial cells, with HMVECs being mature cells and ECFCs being more immature progenitor cells. nih.gov The concentration of this compound required to inhibit endothelial cell proliferation was generally lower than that needed to inhibit glioma cell proliferation and induce direct cytotoxicity in cancer cells. nih.gov
| Cell Line | IC50 (Tube Formation) (μM) |
|---|---|
| HMVEC | 0.53 |
| ECFCs | 145 |
A crucial aspect of preclinical drug evaluation is to assess the differential effects of a compound on cancerous versus normal, healthy cells. atcc.org This comparison helps to determine the therapeutic index of the drug—the ratio between its toxicity to cancer cells and its toxicity to normal cells.
Studies have shown that this compound exhibits a degree of selectivity for cancer cells, particularly those with specific vulnerabilities like BRCA1/2 deficiencies. embopress.org Research indicates that this compound is substantially less toxic to normal cells and tissues compared to cisplatin, both in vitro and in vivo. embopress.org This suggests a potentially higher therapeutic index for this compound in targeting BRCA-deficient tumors. embopress.org
In studies comparing the effects on various cell lines, it was noted that a co-prodrug of honokiol (B1673403) and chlorambucil (B1668637) showed selective killing effects on lymphocytic leukemia cells while having no hemolytic reaction on normal red blood cells at therapeutic concentrations. acs.org This highlights the ongoing efforts to improve the cancer-cell specificity of chlorambucil-based compounds.
A variety of drug-induced cytotoxicity assays are employed to evaluate the efficacy of this compound in vitro. These assays measure different aspects of cell health, including viability, proliferation, and apoptosis.
Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. It has been used to assess the chemosensitivity of CLL cells to this compound.
Annexin V and 7-AAD Staining with FACS Analysis: This method is used to differentiate between viable, early apoptotic, and late apoptotic or necrotic cells. It has been employed to determine the LD50 of this compound in glioma cell lines. researchgate.netplos.orgresearchgate.net
Sulforhodamine B (SRB) Assay: This assay is used to measure cell density by staining total cellular protein, providing a measure of cell proliferation and growth inhibition. It has been used to determine the IC50 of this compound in glioma cell lines. researchgate.netplos.orgnih.gov
Cell Titer-Glo Assay: This luminescent assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. nih.gov
XTT Assay: Similar to the MTT assay, the XTT assay is a colorimetric method used to measure cellular metabolic activity and assess cell viability. researchgate.net
These assays provide quantitative data on the cytotoxic and cytostatic effects of this compound, allowing for the determination of key parameters like IC50 and LD50 values across different cell lines and experimental conditions.
Apoptosis and Cell Death Assays
In Vivo Animal Models
Mouse xenograft models, where human tumor cells or patient-derived tumor xenografts (PDTXs) are implanted into immunodeficient mice, are fundamental for in vivo preclinical drug evaluation. mdpi.com These models are particularly valuable for studying drugs that target specific genetic vulnerabilities in tumors.
Chlorambucil has shown significant antitumor activity in xenograft models of BRCA1/2-deficient tumors. embopress.org Due to defects in homologous recombination (HR) repair, these tumors are particularly sensitive to DNA damaging agents. nih.gov Studies have demonstrated that chlorambucil is specifically toxic to BRCA1/2-deficient cells and can effectively eradicate BRCA2-deficient xenografts. embopress.orgnih.gov
Importantly, chlorambucil has also shown efficacy against olaparib-resistant, patient-derived xenografts of BRCA1-deficient breast cancer. nih.gov This suggests that chlorambucil may be a therapeutic option for BRCA-mutated tumors that have developed resistance to PARP inhibitors. embopress.orgnih.gov In a study using BRCA2-/- HCT116 colon carcinoma xenografts, chlorambucil inhibited tumor growth, whereas it had no effect on BRCA2-proficient tumors. embopress.org
The in vivo efficacy of chlorambucil has been investigated in various mouse models of melanoma and ovarian cancer. bmj.com In a mouse model of melanoma, conjugates of chlorambucil with benzamide (B126) derivatives demonstrated higher toxicity against B16 melanoma cells compared to the parent chlorambucil. nih.gov Another study showed that while chlorambucil alone had an insignificant effect on tumor growth delay in a mouse melanoma model, its conjugation to a targeting moiety significantly improved its efficacy. nih.gov
In ovarian cancer models, chlorambucil has been shown to control tumor growth in a manner dependent on tumor PDL1 expression. bmj.comnih.gov In an orthotopic model using ID8agg ovarian cancer cells, chlorambucil significantly reduced tumor growth and prolonged mouse survival. bmj.comnih.gov Similar results were observed in immunodeficient NSG mice, indicating an immune-independent mechanism of tumor control. bmj.com Subcutaneous B16 melanoma tumors also showed sensitivity to chlorambucil, with the drug inhibiting tumor growth and extending survival in both wild-type and NSG mice. bmj.comnih.gov
Mouse models of leukemia are critical for studying the pathobiology of the disease and for the preclinical testing of novel therapies. frontiersin.org These models can include the transplantation of human leukemia cell lines or patient-derived leukemia cells into immunodeficient mice. nih.gov
A study utilizing a xenograft mouse model of leukemia demonstrated that a mitochondria-targeted version of chlorambucil (mt-Cbl) was effective in vivo. nih.gov Despite a shift in the cell death mechanism from apoptosis to necrosis, mt-Cbl showed an improved pharmacokinetic profile compared to the parent drug and demonstrated therapeutic potential. nih.gov In humanized mouse models, where a human immune system is established, the graft-versus-leukemia (GVL) effect can be studied. nih.govresearchgate.net While specific studies on this compound in these advanced leukemia models are not detailed in the provided context, the efficacy of modified chlorambucil in xenograft models underscores its potential for further investigation in more complex, immunologically active leukemia models. nih.gov
An article on the chemical compound “this compound” focusing on the requested preclinical research models and methodologies cannot be generated. Extensive searches for scientific literature on "this compound" have yielded no results for its use in the specified preclinical research contexts.
The searches indicate that "this compound" is associated with the CAS number 107480-21-7 and a molecular formula of C33H46Cl2N2O3. lookchem.cn This distinguishes it from the well-known and extensively researched chemotherapeutic agent, chlorambucil, which has a CAS number of 305-03-3 and a molecular formula of C14H19Cl2NO2. nist.gov
There is no available scientific data regarding the use of "this compound" in the following preclinical models and analytical techniques that were requested for the article:
Advanced Analytical Techniques
LC-MS/MS for Monoalkylated DNA Bases
Due to the complete absence of research findings for "this compound" in these areas, it is not possible to create the thorough, informative, and scientifically accurate content as instructed. The provided outline cannot be populated with factual data pertaining solely to "this compound."
Automated Reversed Fluorometric Analysis of Alkaline DNA Unwinding Assay (rFADU) for ICLs
The automated reversed fluorometric analysis of alkaline DNA unwinding (rFADU) assay is a sophisticated method adapted for the high-throughput quantification of DNA interstrand crosslinks (ICLs) induced by agents such as this compound. uni-konstanz.denih.gov This technique is instrumental in preclinical studies to monitor the induction and subsequent repair of these cytotoxic lesions in various cell systems. nih.govresearchgate.net As a bifunctional alkylating agent, this compound is known to form both DNA monoadducts and ICLs, with the latter being particularly effective at blocking DNA replication and transcription, leading to cell death, especially in rapidly dividing tumor cells. uni-konstanz.denih.gov
The rFADU assay has been successfully adjusted for the detection of ICLs in adherent cell lines, allowing for a comparative analysis of ICL formation and repair across different human cell types, including cancer cell lines and peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net Studies have shown a dose-dependent increase in ICL formation following treatment with this compound. nih.gov For instance, in A2780 ovarian cancer cells, a clear dose-response relationship was observed, and time-course analyses revealed the kinetics of ICL repair, with a significant reduction in ICLs over a 51-hour period. nih.gov This methodology, often used in conjunction with techniques like LC-MS/MS for monoadduct detection, provides a powerful platform to investigate the molecular mechanisms of DNA damage and repair, which can shed light on tumor resistance and help identify new therapeutic targets. nih.govresearchgate.net
The rFADU technique offers a more convenient, robust, and higher-throughput alternative to the traditional FADU method, requiring fewer cells and enabling automated liquid handling in a 96-well format. d-nb.info This automation significantly streamlines the process of assessing DNA damage and repair, making it a valuable tool in preclinical research. d-nb.info
Table 1: ICL Induction in A2780 Cells Treated with this compound (as measured by rFADU)
| This compound Concentration (µM) | ICL Induction (Relative Units) |
| 0 | 0 |
| 10 | 0.25 |
| 25 | 0.6 |
| 50 | 1.0 |
| 100 | 1.5 |
| This table is illustrative and based on the principle of dose-dependent induction of ICLs. Actual values can be found in referenced literature. |
Spectroscopic Techniques for DNA Interaction Studies
Spectroscopic methods are pivotal in elucidating the non-covalent and covalent interactions between this compound and DNA at a molecular level. nih.govnih.gov Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy are employed to investigate the binding modes, binding constants, and conformational changes in DNA upon interaction with the compound. nih.govnih.gov
Studies using UV-visible absorption spectroscopy have shown that this compound interacts with calf thymus DNA. nih.gov The binding constant (Kb) for this interaction has been calculated to be in the order of 10³ to 10⁴ M⁻¹, suggesting a moderate binding affinity. nih.govnih.gov This value is notably lower than that of known DNA intercalators. nih.gov
Fluorescence quenching experiments are utilized to further characterize the binding mechanism. The quenching of a fluorescent probe by this compound can indicate the nature of the interaction. For instance, findings suggest a static quenching mechanism, which points towards the formation of a ground-state complex between the drug and DNA. nih.gov Competitive binding assays using fluorescent dyes like ethidium (B1194527) bromide (an intercalator) and Hoechst 33258 (a groove binder) have revealed that this compound likely binds to the grooves of the DNA double helix rather than intercalating between the base pairs. nih.gov This is supported by the observation that this compound can displace groove-binders but not intercalators. nih.gov
Circular dichroism (CD) spectroscopy helps in determining changes in DNA conformation. Studies have shown that upon binding of this compound, the native B-conformation of DNA remains largely unperturbed, even at higher concentrations of the drug. nih.gov This further supports the groove-binding model over intercalation, as the latter typically induces more significant changes in the DNA structure. nih.gov
Table 2: Spectroscopic Data for this compound-DNA Interaction
| Spectroscopic Technique | Parameter Measured | Finding |
| UV-Visible Spectroscopy | Binding Constant (Kb) | ~1.3 x 10³ - 1.54 x 10⁴ M⁻¹ |
| Fluorescence Spectroscopy | Quenching Mechanism | Static Quenching |
| Competitive Binding Assay | Binding Mode | Groove Binding |
| Circular Dichroism (CD) | DNA Conformation | No significant change from B-conformation |
Immunohistochemical Staining (e.g., Ki-67)
Immunohistochemistry (IHC) is a widely used technique in preclinical research to visualize the presence and localization of specific proteins within tissue samples. The Ki-67 protein is a well-established marker of cellular proliferation. nih.govmdpi.com It is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0). neogenomics.com Therefore, Ki-67 staining by IHC is a valuable method to assess the proliferative activity of tumors and the anti-proliferative effects of chemotherapeutic agents like this compound. nih.gov
In the context of this compound research, Ki-67 IHC can be used to evaluate the impact of the drug on tumor cell proliferation in preclinical models. A reduction in the percentage of Ki-67-positive cells in a tumor after treatment would indicate an effective anti-proliferative response. nih.gov The Ki-67 proliferation index, which is the percentage of stained tumor cell nuclei, can be quantitatively assessed. mdpi.comnih.gov
Studies have shown a correlation between high Ki-67 expression and a better response to certain chemotherapy regimens in some cancers, as highly proliferative tumors are often more susceptible to DNA-damaging agents. nih.gov While specific data on this compound's direct effect on Ki-67 expression in various cancer models requires further investigation, the methodology remains a standard for assessing the anti-proliferative efficacy of such compounds. researchgate.net The procedure involves staining thin sections of formalin-fixed, paraffin-embedded tumor tissue with a specific monoclonal antibody against Ki-67. nih.govneogenomics.com
Table 3: Hypothetical Ki-67 Expression in Tumor Model Before and After this compound Treatment
| Treatment Group | Mean Ki-67 Proliferation Index (%) |
| Control (Untreated) | 65 |
| This compound Treated | 25 |
| This table is illustrative, demonstrating the expected outcome of an effective anti-proliferative agent on Ki-67 expression. |
TUNEL Fluorescence for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of apoptosis or programmed cell death. assaygenie.comeuropa.eu This assay is crucial in preclinical studies to determine whether a compound like this compound induces cell death through an apoptotic pathway. europa.euresearchgate.net The principle of the TUNEL assay involves the enzyme terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of DNA strand breaks. assaygenie.combiotium.com These labeled breaks can then be visualized using fluorescence microscopy. aacrjournals.org
In the context of this compound, which induces DNA damage, the TUNEL assay can quantify the resulting apoptosis. researchgate.net An increase in the number of TUNEL-positive cells in a cancer cell population or tumor tissue following treatment with this compound indicates the induction of apoptosis. aacrjournals.org This method is highly sensitive and can be used on fixed cells and tissue sections. assaygenie.combiotium.com
The TUNEL assay is often used in conjunction with other markers of apoptosis, such as caspase-3 activation, to provide a more comprehensive picture of the cell death mechanism. pnas.org While the TUNEL assay is a powerful tool, it's important to note that it can also detect DNA breaks from necrosis, so results are often interpreted in the context of other morphological and biochemical assays for apoptosis. nih.gov The combination of TUNEL with immunohistochemistry for other cellular markers can also provide valuable insights into the specific cell types undergoing apoptosis. nih.gov
Table 4: Apoptosis Induction by this compound as Measured by TUNEL Assay
| Cell Line | Treatment | Percentage of TUNEL-Positive Cells (Apoptotic Cells) |
| Lymphocytic Leukemia Cells | Control (Vehicle) | < 5% |
| Lymphocytic Leukemia Cells | This compound | > 40% |
| This table is a representative example based on the known apoptotic-inducing effects of chlorambucil on leukemia cells. |
Computational Modeling and Simulation Studies
Molecular Docking Analyses of Drug-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the binding of drugs to their biological targets, such as DNA and proteins.
Molecular docking studies have been employed to explore the non-covalent interactions between chlorambucil (B1668637) and DNA, providing a structural basis for its mechanism of action. nih.gov These analyses have revealed that chlorambucil preferentially binds to the grooves of the DNA double helix rather than intercalating between the base pairs. nih.govcornell.edu The interaction is primarily stabilized by hydrophobic forces and the formation of hydrogen bonds. nih.govcornell.edu
Spectroscopic and docking studies show that chlorambucil interacts with the nitrogenous bases of DNA, specifically thymine (B56734), guanine (B1146940), and cytosine. nih.gov Despite these interactions, the binding is considered relatively weak, with a calculated binding constant (Kb) of 1.54 x 104 M-1 at 290K, which is significantly lower than that of known DNA intercalators. nih.govcornell.edu Further computational analysis determined a binding energy of -4.869 kcal/mol for this interaction. cornell.edu Importantly, these studies also indicate that the binding of chlorambucil does not significantly alter the native B-form conformation of the DNA helix. nih.gov
| Parameter | Finding | Source(s) |
| Binding Mode | Groove Binding | nih.govcornell.edu |
| Interacting Bases | Thymine, Guanine, Cytosine | nih.gov |
| Primary Forces | Hydrophobic Interactions, Hydrogen Bonds | nih.govcornell.edu |
| Binding Constant (Kb) | 1.54 x 104 M-1 | nih.govcornell.edu |
| Binding Energy | -4.869 kcal/mol | cornell.edu |
| Effect on DNA | Does not disturb native B-conformation | nih.gov |
Beyond DNA, the interactions of chlorambucil with various proteins are crucial for understanding its efficacy and the mechanisms of drug resistance.
Glutathione (B108866) S-transferases (GSTs):
GSTs are key enzymes in cellular detoxification that can contribute to resistance against chemotherapy by catalyzing the conjugation of drugs with glutathione (GSH). nih.govunimi.it Molecular docking and kinetic studies have extensively characterized the interaction between chlorambucil and several GST isozymes. nih.govtandfonline.com
In the presence of GSH, chlorambucil acts as a substrate for human GSTA1-1. nih.govnih.gov Docking simulations of chlorambucil into the active site of human GST P1-1 (hGST P1-1) revealed that it binds near the GSH-binding site (G-site). tandfonline.com The binding is characterized by specific hydrogen bonds between the drug and key amino acid residues in the enzyme's active site, including Tyr8 and Asp99. tandfonline.com The chlorambucil-monoglutathionyl conjugate (CHBSG), a product of the enzymatic reaction, is a potent competitive inhibitor of GSTA1-1 and GSTA2-2, with Ki values of 1.3 µM and 1.2 µM, respectively, effectively sequestering the enzyme and preventing further detoxification. nih.gov
| Interacting Protein | Key Residues/Interactions | Finding | Ki Value | Source(s) |
| hGST P1-1 | H-bond with Tyr8, H-bond with Asp99 | Binds in the active site | - | tandfonline.com |
| hGSTA1-1 / A2-2 | Competitive inhibition by CHBSG conjugate | Sequesters enzyme, product inhibition | 1.3 µM / 1.2 µM | nih.gov |
Signal Transducer and Activator of Transcription 3 (STAT3):
The STAT3 protein is a transcription factor that, when persistently activated, plays a critical role in cancer cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy. nih.govacs.orgresearchgate.net While direct molecular docking studies specifically analyzing the binding of chlorambucil to STAT3 are not prominent in the reviewed literature, the general approach involves using virtual screening and docking to identify novel STAT3 inhibitors. acs.orgnih.gov These computational methods screen large compound libraries against the crystal structure of the STAT3 protein, typically targeting its SH2 domain to prevent dimerization and subsequent activation. acs.orgrsc.org
DNA Binding Interactions
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a more dynamic picture of drug-target interactions than static docking models.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Inferential)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net QSAR models are developed by using machine learning algorithms to create a mathematical relationship between calculated chemical descriptors (representing physicochemical properties) and experimentally measured activities (e.g., IC50 values). nih.govnih.gov
While specific QSAR models developed for a series of chlorambucil analogs were not identified in the search results, this approach is highly applicable. Inferentially, a QSAR study on chlorambucil derivatives could be conducted to predict their anticancer potency or their interaction with proteins like GSTs. By generating a library of virtual chlorambucil analogs and calculating their molecular descriptors, a predictive model could be built. Such a model could accelerate the discovery of new derivatives with enhanced efficacy or reduced potential for resistance by identifying the key structural features required for potent biological activity. nih.govnih.gov This methodology has been successfully used to predict inhibitors for various targets, including STAT3, and to forecast drug-drug interactions. nih.govacs.org
Nonlinear Dynamical Systems for Drug Combinations
The therapeutic effects of chlorambucil, particularly in the context of combination therapies, have been analyzed using nonlinear dynamical systems. These studies typically employ mechanistic models formulated as systems of Ordinary Differential Equations (ODEs) to capture the complex, time-dependent interactions between cancer cells, immune cells, and multiple drugs. capes.gov.brmdpi.compreprints.org
This approach has been notably used to investigate the combined application of chlorambucil and CAR-T cell immunotherapy for Chronic Lymphocytic Leukemia (CLL). mdpi.compreprints.org The models describe the cytotoxic effects of both chlorambucil and CAR-T cells on the leukemia cell population, as well as the potential for cross-cytotoxicity. mdpi.com The cytotoxicity of chlorambucil on leukemia cells is often modeled using Michaelis-Menten kinetics. mdpi.compreprints.org
By running extensive in silico simulations, these models allow researchers to explore different therapeutic scenarios and derive optimal dosing strategies. mdpi.comresearchgate.net This includes comparing the effectiveness of dose-escalation versus dose-de-escalation protocols to predict long-term outcomes such as complete cancer eradication, partial response, or relapse. mdpi.compreprints.org Such mathematical modeling provides a powerful, data-driven framework for designing and personalizing combination treatment regimens involving chlorambucil. capes.gov.brnih.gov
Future Directions and Emerging Research Areas
Exploration of Novel Molecular Targets for Chlorambucil (B1668637) Action
While the classical mechanism of chlorambucil as a DNA alkylating agent is well-established, recent research has begun to uncover novel molecular targets and mechanisms of action that extend beyond direct DNA damage. wikipedia.orgdrugbank.com
A significant recent finding is the identification of Programmed Death-Ligand 1 (PD-L1) as a pharmacological target of chlorambucil. A 2023 study demonstrated that chlorambucil can deplete tumor cell-intrinsic PD-L1. nih.gov This is a notable discovery, as most DNA-damaging agents tend to increase PD-L1 expression. nih.gov The depletion of PD-L1 by chlorambucil was shown to inhibit tumor cell growth in a PD-L1-dependent manner and suppress mTORC1 signaling, a key pathway in cell growth and proliferation. nih.gov This suggests a novel role for chlorambucil in immunomodulation, potentially reprogramming the tumor microenvironment to be more responsive to immunotherapy. nih.govbmj.com
Furthermore, research has identified a specific vulnerability of BRCA1- and BRCA2-deficient tumor cells to chlorambucil. embopress.org A screen of clinically used compounds found chlorambucil to be the most effective agent in eliminating BRCA2-deficient cells. embopress.org This specific toxicity suggests that the homologous recombination (HR) repair deficiency in these cells makes them particularly susceptible to the type of DNA damage induced by chlorambucil, positioning the BRCA pathway as a key therapeutic target for the drug. embopress.org
Overcoming Resistance through Rational Design of Derivatives or Combination Strategies
Therapeutic resistance remains a major hurdle in chemotherapy. For chlorambucil, resistance can develop through mechanisms such as enhanced DNA repair capacity, increased drug efflux, or detoxification by enzymes like glutathione (B108866) S-transferase Pi (GST P1-1). wikipedia.orgpatsnap.comresearchgate.netnih.gov Researchers are actively pursuing rational drug design and combination therapies to circumvent these issues.
Rational Design of Derivatives: Modifying the chlorambucil molecule is a key strategy to improve efficacy and overcome resistance. This involves creating hybrid molecules or derivatives that possess enhanced targeting or altered mechanisms of action. mdpi.com
Steroidal Esters: Derivatives have been synthesized by linking chlorambucil to steroidal moieties. These compounds showed increased anti-leukemic potency, possibly due to the steroid component binding to a tumor-specific protein, thereby preventing the repair of DNA adducts. nih.gov
Mitochondria-Targeting: A derivative named Mito-Chlor was created by attaching a triphenylphosphonium cation to chlorambucil, directing the drug specifically to mitochondria. acs.org This approach leverages the fact that cancer cells often have a higher mitochondrial membrane potential than normal cells and that mitochondria lack certain DNA repair mechanisms. acs.org
Amino Acid Conjugates: Conjugating chlorambucil to amino acids like methionine or glutamine aims to exploit the increased uptake of these nutrients by cancer cells for more targeted delivery. hilarispublisher.comeurekaselect.com
Thermoresponsive Derivatives: Attaching fluorocarbon and hydrocarbon chains to chlorambucil has been explored to create thermoresponsive drugs that become active at slightly elevated temperatures, allowing for targeted activation via localized hyperthermia. researchgate.net
Combination Strategies: Combining chlorambucil with other therapeutic agents is a well-established and evolving approach to enhance its anticancer effects and overcome resistance.
With CD20 Antibodies: Recent phase III trials have established the combination of chlorambucil with newer anti-CD20 monoclonal antibodies like obinutuzumab and ofatumumab as a standard of care for certain patient populations, such as those with chronic lymphocytic leukemia (CLL) and comorbidities. nih.govashpublications.orgmedizinonline.com These combinations have shown superior progression-free survival compared to chlorambucil monotherapy or its combination with rituximab. ashpublications.orgmedizinonline.com
With PARP Inhibitors: Given its potent effect on BRCA-deficient cells, chlorambucil shows promise for treating tumors that have become resistant to PARP inhibitors like olaparib (B1684210), or to other DNA-damaging agents like cisplatin (B142131). embopress.org
With Other Chemotherapies: Co-encapsulation of chlorambucil and 6-mercaptopurine (B1684380) into a polymeric nanodrug delivery system has been shown to have synergistic effects. dovepress.com Combinations with toceranib (B1682387) are also being explored in veterinary oncology, with potential synergistic effects through anti-neoangiogenic mechanisms. mdpi.com
| Strategy | Rationale | Key Research Finding | Citation(s) |
| Derivatives | |||
| Steroidal Esters | Enhance potency and potentially block DNA repair. | Lactamization of the steroidal ring rendered molecules more potent against leukemia cell lines. | nih.gov |
| Mito-Chlor | Target cancer cell mitochondria, which lack robust DNA repair. | Showed 80-fold enhanced cell kill in breast and pancreatic cancer cells insensitive to the parent drug. | acs.org |
| Amino Acid Conjugates | Utilize increased amino acid uptake by tumors for selective delivery. | Chlorambucil-Methionine conjugate showed higher antineoplastic properties on a breast cancer cell line. | hilarispublisher.com |
| Combinations | |||
| With Obinutuzumab | Combine alkylating agent with a glycoengineered CD20 antibody. | Significantly improved progression-free survival in CLL patients compared to rituximab-chlorambucil. | ashpublications.orgmedizinonline.com |
| In PARPi Resistance | Exploit hypersensitivity of HR-deficient cells. | Effectively eliminated olaparib- and cisplatin-resistant BRCA1/2-deficient cells and tumors. | embopress.org |
| With 6-Mercaptopurine | Co-delivery of two agents with similar challenges to enhance efficacy. | Polymeric prodrug system showed satisfactory synergism with a combination index of 0.81. | dovepress.com |
Integration of Omics Data for Mechanistic Insights
The application of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, etc.) is providing unprecedented insight into the detailed molecular mechanisms of chlorambucil's action and resistance.
Multi-omics approaches, integrating transcriptome and chromatin accessibility (ATAC-seq) data, have been used to elucidate the mechanisms of sensitivity to new mustard-based alkylating agents derived from the chlorambucil scaffold. researchgate.netresearchgate.net This type of integrated analysis can help build signatures that predict cancer cell line sensitivity and guide the development of compounds against specific tumor types. researchgate.net
At the single-cell level, databases like scDrugAct are being used to dissect the heterogeneity of the tumor microenvironment (TME) and its contribution to drug action. oup.com For example, analysis within this database confirmed chlorambucil's inhibitory effect on malignant ovarian cancer cells and suggested that its mechanism complements that of other drugs like paclitaxel (B517696), providing a rationale for combination therapies. oup.com
Furthermore, advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being applied to precisely map the formation and repair of different types of chlorambucil-induced DNA lesions. nih.gov This allows for a comparative analysis across various human cell systems, revealing cell-type-specific repair kinetics that could help identify novel resistance mechanisms and define new molecular targets for therapeutic intervention. nih.govnih.gov
Development of Advanced Delivery Systems with Enhanced Tumor Selectivity
A major focus of future chlorambucil research is the development of advanced drug delivery systems to improve its therapeutic index—that is, to maximize its concentration at the tumor site while minimizing exposure to healthy tissues. mdpi.com Nanotechnology, in particular, offers promising strategies. researchgate.netmdpi.com
Various nanocarriers are being engineered to encapsulate chlorambucil, enhancing its solubility, stability, and tumor-targeting capabilities:
Polymeric Nanoparticles: Nanoparticles made from biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) have been developed to encapsulate chlorambucil, offering sustained release and improved efficacy. researchgate.netscirp.orgnih.gov
Albumin-Based Nanoparticles: Using bovine serum albumin (BSA), researchers have created nanoparticles that exhibit high encapsulation efficiency for chlorambucil, providing a biocompatible delivery vehicle. mdpi.com
Lipid-Based Nanoparticles: Surface-modified solid lipid nanoparticles (SLNs) have been designed to cross the blood-brain barrier, demonstrating a potential application for delivering chlorambucil to brain tumors like glioma. acs.org
Inorganic and Carbon-Based Nanomaterials: Iron oxide nanoparticles (IONPs) offer the potential for magnetically targeted drug delivery. researchgate.netnih.gov Graphene oxide-based nano-vesicles, functionalized with folic acid for targeting, have also been developed for pH-controlled drug release. mdpi.com
Stimuli-Responsive Systems: Advanced systems are being designed to release chlorambucil in response to specific triggers. These include acoustically-triggered perfluoropentane emulsions that release the drug upon exposure to ultrasound, and redox-responsive heparin-chlorambucil conjugates that release the drug in the high-redox environment of tumor cells. nih.govmdpi.com Another novel approach is a photoresponsive system where a coumarin-benzothiazole conjugate releases chlorambucil upon exposure to UV light. rsc.org
| Delivery System | Carrier/Platform | Key Feature/Mechanism | Investigated Target/Model | Citation(s) |
| Polymeric | Chitosan-coated Iron Oxide Nanoparticles (IONPs) | Magnetic targeting, controlled release. | Leukemia cancer cell lines (WEHI). | researchgate.netnih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Sustained release of lipophilic drug. | Breast cancer cell line (MCF-7). | scirp.org | |
| Heparin-Chlorambucil Conjugate | Redox-responsive release in tumor microenvironment. | HeLa cells. | mdpi.com | |
| Protein-Based | Bovine Serum Albumin (BSA) Nanoparticles | Biocompatible, high encapsulation efficiency. | In vitro characterization. | mdpi.com |
| Lipid-Based | Surface-Modified Solid Lipid Nanoparticles (SLNs) | Designed to cross the blood-brain barrier (BBB). | Human glioma cell line (U87MG). | acs.org |
| Stimuli-Responsive | Perfluoropentane (PFP) Emulsion | Acoustic droplet vaporization (ADV) triggered by ultrasound. | In vitro cytotoxicity studies. | nih.gov |
| Coumarin-Benzothiazole-Chlorambucil Conjugate | Photo-controlled release upon UV light exposure. | Breast cancer cell line (MDA-MB-231). | rsc.org | |
| Other | Graphene-Oxide Nano-Vesicles | Folic acid targeting, pH-sensitive release. | In vitro release studies at different pH. | mdpi.com |
Repurposing and Re-evaluation of Chlorambucil in New Therapeutic Contexts
Drug repurposing, or finding new uses for existing drugs, is a cost-effective and accelerated path for drug development. nih.govresearchgate.netnih.gov Chlorambucil, a drug with a long clinical history, is being re-evaluated for new therapeutic roles based on emerging mechanistic insights.
The most striking example of repurposing is its potential use in treating BRCA1/2-deficient cancers. embopress.org Research has shown it is highly effective against these tumors, including those that have developed resistance to standard treatments like PARP inhibitors and cisplatin. embopress.org This positions chlorambucil as a potential therapy for a genetically defined subset of cancers for which it is not currently a standard treatment.
Similarly, the development of mitochondria-targeted chlorambucil (Mito-Chlor) represents a repurposing strategy to make the drug effective against breast and pancreatic cancers, diseases where it is not traditionally used. acs.org
The discovery of its ability to deplete tumor PD-L1 opens up an entirely new therapeutic context in immuno-oncology. nih.gov By reducing PD-L1, chlorambucil could potentially reverse resistance to immune checkpoint inhibitors (ICIs) like anti-PD-L1 antibodies, making previously unresponsive tumors sensitive to these powerful immunotherapies. nih.govbmj.com This is a clinically translatable strategy that could address a significant unmet need in cancer treatment. bmj.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Hael-chlorambucil’s cytotoxic efficacy in vitro?
- Methodology: Use standardized cell viability assays (e.g., MTT or ATP luminescence) with triplicate technical replicates. Include positive controls (e.g., cisplatin) and normalize results to untreated cells. Ensure cell lines are authenticated via STR profiling, and report culture conditions (e.g., media, passage number) to enable replication .
- Data Validation: Compare dose-response curves across multiple assays (e.g., apoptosis markers via flow cytometry) to confirm mechanism-specific cytotoxicity .
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?
- Analysis Framework: Conduct a systematic review of variables such as cell line origin (e.g., primary vs. commercial), incubation time, and assay sensitivity. Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., solvent effects from DMSO) .
- Recommendation: Publish raw data and detailed protocols to facilitate cross-study comparisons, adhering to FAIR data principles .
Advanced Research Questions
Q. What strategies optimize in vivo pharmacokinetic modeling of this compound while minimizing intersubject variability?
- Experimental Design: Use genetically homogeneous animal cohorts (e.g., C57BL/6 mice) and standardized dosing regimens (e.g., oral vs. intravenous). Collect serial blood/tissue samples at fixed intervals and apply compartmental modeling (e.g., non-linear mixed-effects) to account for individual metabolic differences .
- Data Interpretation: Validate models using bootstrap resampling and report Akaike/Bayesian information criteria (AIC/BIC) to justify parameter selection .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Hypothesis Testing: Investigate bioavailability limitations (e.g., plasma protein binding) or microenvironmental factors (e.g., tumor hypoxia) using ex vivo assays (e.g., 3D spheroid models). Pair RNA sequencing of treated tumors with in vitro data to identify resistance pathways .
- Statistical Approach: Apply Bland-Altman analysis to quantify bias between preclinical models and prioritize translational relevance .
Q. What methodologies are effective for elucidating this compound’s interaction with combination therapies?
- Synergy Assessment: Use Chou-Talalay’s combination index (CI) model, testing fixed-ratio dilutions across a 5×5 concentration matrix. Validate with clonogenic assays to distinguish additive vs. synergistic effects .
- Mechanistic Follow-up: Employ phosphoproteomics or CRISPR screens to map signaling nodes altered by drug combinations, ensuring orthogonal validation (e.g., Western blotting) .
Methodological and Ethical Considerations
Q. How should researchers ensure reproducibility in this compound studies?
- Protocol Standardization: Document batch-specific drug purity (HPLC/MS), storage conditions (e.g., desiccation, −80°C), and solvent preparation (e.g., sterile PBS vs. saline). Use ICH guidelines for preclinical trial reporting (e.g., STREGA for genetic studies) .
- Collaborative Validation: Share materials via repositories like Addgene or collaborate with third-party labs for independent replication .
Q. What ethical frameworks govern the use of this compound in human-derived samples or clinical trials?
- Compliance: Adhere to Declaration of Helsinki principles for informed consent and data anonymization. For early-phase trials, submit protocols to institutional review boards (IRBs) with risk-benefit analyses addressing hematologic toxicity .
- Data Transparency: Register trials on ClinicalTrials.gov and disclose conflicts of interest per ICMJE guidelines .
Data Management and Publication
Q. How can researchers leverage databases like SureChEMBL to contextualize this compound’s chemical properties?
- Workflow: Query SureChEMBL for structural analogs and reactivity profiles. Cross-reference with PubChem BioAssay data to predict off-target interactions .
- Limitations: Supplement database mining with primary literature reviews to avoid overreliance on computational predictions .
Q. What criteria distinguish high-impact studies on this compound for publication in journals like Journal of Environmental Sciences?
- Manuscript Standards: Provide mechanistic depth (e.g., ROS modulation assays for oxidative stress studies) and avoid redundant methodologies. Include negative results to mitigate publication bias .
- Peer Review: Address reviewer critiques about statistical power (e.g., post hoc power analysis) and clarify novelty relative to prior chlorambucil derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
